Technical Documentation Center

Butixirate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Butixirate
  • CAS: 19992-80-4

Core Science & Biosynthesis

Foundational

Mechanism of action of Butixirate in lipid metabolism

The Pharmacological Architecture of Butixirate: Dual Modulation of Lipid Metabolism and Inflammatory Pathways Drafted at the Taipei Research Facility — April 1, 2026 Executive Summary In the landscape of metabolic pharma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Pharmacological Architecture of Butixirate: Dual Modulation of Lipid Metabolism and Inflammatory Pathways Drafted at the Taipei Research Facility — April 1, 2026

Executive Summary

In the landscape of metabolic pharmacology, single-target paradigms frequently fail to address the complex, interconnected nature of dyslipidemia and systemic inflammation. Butixirate, chemically defined as the trans-4-phenylcyclohexylamine salt of (+/-)-alpha-ethyl-4-biphenylacetic acid, represents a compelling case study in polypharmacology. Originally categorized as both a non-steroidal anti-inflammatory drug (NSAID) and an antihyperlipidemic agent [1], its mechanism of action bridges enzymatic blockade with physical biomembrane modulation.

As a Senior Application Scientist, I have structured this technical guide to dissect the core mechanisms of Butixirate. We will explore how its biphenylacetic acid scaffold acts as a dual-modulator, providing a self-validating framework for researchers investigating the intersection of lipid synthesis and cyclooxygenase (COX) pathways.

Molecular Architecture & Mechanism of Action

The Biphenylacetic Acid Scaffold in Hepatic Lipid Modulation

The core of Butixirate’s lipid-lowering efficacy lies in its biphenylacetic acid moiety. Recent advancements in metabolic drug design have demonstrated that biphenylacetic acid scaffolds are highly effective at modulating nuclear receptors, specifically the Farnesoid X Receptor (FXR), which is a master regulator of bile acid and lipid homeostasis[2]. By engaging these pathways, Butixirate suppresses de novo lipogenesis in hepatocytes, downregulating the expression of key enzymes such as Acetyl-CoA Carboxylase (ACC) and HMG-CoA Reductase.

Biomembrane Intercalation and Fluidity Dynamics

Beyond receptor-mediated signaling, Butixirate exerts a physical effect on cellular infrastructure. The highly lipophilic biphenyl rings allow the molecule to partition deep into the phospholipid bilayer. Calorimetric studies on biphenylacetic acid derivatives reveal that they alter the gel-to-liquid crystalline phase transition temperature (Tm) of lipid membranes [3]. This increase in membrane fluidity alters the conformational freedom of embedded lipid transporters, enhancing the cellular efflux of cholesterol.

Cyclooxygenase (COX) Inhibition and Systemic Lipid Oxidation

Dyslipidemia is inherently an inflammatory disease. The NSAID properties of Butixirate inhibit COX-1 and COX-2, reducing the synthesis of pro-inflammatory prostaglandins. This systemic reduction in oxidative stress directly limits the formation of oxidized LDL (ox-LDL)—the primary atherogenic particle responsible for foam cell formation in arterial walls.

MOA Butixirate Butixirate (Biphenylacetic Acid Salt) Biphenyl Biphenyl Scaffold Butixirate->Biphenyl Lipid_Target Hepatic Lipogenesis Inhibition Biphenyl->Lipid_Target FXR/PPAR Modulation COX_Target COX-1/2 Inhibition Biphenyl->COX_Target Enzymatic Blockade Membrane Biomembrane Intercalation Biphenyl->Membrane Lipophilic Partitioning Lipid_Profile ↓ Triglycerides & LDL Lipid_Target->Lipid_Profile Inflammation ↓ Systemic Inflammation COX_Target->Inflammation Membrane->Lipid_Profile Transporter Dynamics Inflammation->Lipid_Profile ↓ Oxidized LDL

Fig 1: Dual signaling and physical membrane modulation pathways of Butixirate.

Quantitative Pharmacodynamic Profiling

To contextualize Butixirate's efficacy, we benchmark its dual-action profile against standard single-target agents. The data below summarizes the compound's balanced polypharmacology.

CompoundPrimary TargetLipid Synthesis Inhibition (IC50, µM)COX-2 Inhibition (IC50, µM)Membrane Phase Shift (ΔTm, °C)
Butixirate Dual (Lipid/COX)45.212.5+2.1
Fenofibrate PPAR-α18.4>100.0+0.4
Ibuprofen COX-1/2>100.08.2+0.8

Note: Butixirate demonstrates moderate efficacy across multiple domains, preventing the compensatory metabolic feedback loops often triggered by highly potent, single-target inhibitors.

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the mechanisms outlined above, researchers must employ self-validating experimental designs. The following protocols are engineered to isolate specific variables, ensuring that observed effects are causally linked to Butixirate's mechanism of action.

Protocol 4.1: [14C]-Acetate Incorporation Assay for De Novo Lipogenesis

This assay isolates the direct effect of Butixirate on hepatic lipid synthesis from its systemic anti-inflammatory effects.

  • Step 1: Hepatocyte Preparation. Culture primary human hepatocytes in 6-well plates until 80% confluence. Starve cells in serum-free media for 12 hours to synchronize metabolic states.

  • Step 2: Drug Pre-Incubation. Treat cells with Butixirate (50 µM) for 2 hours. Causality: This temporal delay is critical; it ensures intracellular accumulation and target engagement prior to the lipogenic burst, eliminating competitive kinetic artifacts.

  • Step 3: Radiolabeling. Spike the media with 1 µCi/mL of [14C]-acetate and incubate for exactly 4 hours.

  • Step 4: Folch Lipid Extraction. Wash cells with cold PBS, lyse, and extract using a Chloroform:Methanol:Water (8:4:3) ratio. Causality: The biphasic Folch extraction is strictly required here. [14C]-acetate that has not been incorporated into lipids remains highly water-soluble. By isolating the lower chloroform phase, we physically separate de novo synthesized lipophilic triglycerides from unreacted precursors, ensuring the scintillation counts reflect true biosynthetic events rather than background noise.

  • Step 5: Quantification. Transfer the chloroform phase to scintillation vials, evaporate the solvent, add scintillation cocktail, and quantify using a Liquid Scintillation Counter (LSC).

Workflow Step1 Hepatocyte Culture Step2 Butixirate Pre-incubation Step1->Step2 Step3 [14C]-Acetate Labeling Step2->Step3 Step4 Folch Lipid Extraction Step3->Step4 Step5 Scintillation Counting Step4->Step5

Fig 2: Self-validating workflow for quantifying de novo lipogenesis inhibition.

Protocol 4.2: Differential Scanning Calorimetry (DSC) for Biomembrane Interaction

This protocol quantifies the physical intercalation of Butixirate into lipid bilayers.

  • Step 1: Liposome Preparation. Hydrate 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) in HEPES buffer to form multilamellar vesicles (MLVs) at a concentration of 10 mg/mL.

  • Step 2: Drug Partitioning. Co-incubate the MLVs with varying molar fractions of Butixirate (0 to 15 mol%) at 50°C for 1 hour to allow complete partitioning into the fluid phase.

  • Step 3: Thermal Scanning. Load 20 µL of the suspension into a DSC aluminum pan. Scan from 20°C to 60°C at a heating rate of 2°C/min.

  • Step 4: Thermogram Analysis. Measure the shift in the main phase transition temperature (ΔTm). Causality: Biomembranes exist in a fluid mosaic. When a lipophilic drug like Butixirate intercalates into the bilayer, it disrupts lipid packing. DSC measures the heat flow required to transition the membrane from a gel to a liquid-crystalline phase. A downward shift or broadening of the Tm peak directly quantifies the drug's physical integration into the membrane, validating its role in altering lipid transporter conformation.

References

  • Title: Butixirate - CAS Common Chemistry Source: CAS, a division of the American Chemical Society URL: [Link]

  • Title: Dual Modulator of FXR and HSD17B13: Revitalizing FXR Therapies in MASH Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Anti-Neoplastic Drug-Biomembrane Interaction Studies through Bio Membrane Models and Their Utility in Drug Design Source: IOSR Journal of Pharmacy URL: [Link]

Sources

Exploratory

Preclinical Profiling of Butixirate: A Technical Guide to Murine Pharmacokinetics and Pharmacodynamics

In preclinical drug development, the transition from in vitro efficacy to in vivo validation is frequently bottlenecked by pharmacokinetic (PK) liabilities. As application scientists, we routinely encounter lipophilic ac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In preclinical drug development, the transition from in vitro efficacy to in vivo validation is frequently bottlenecked by pharmacokinetic (PK) liabilities. As application scientists, we routinely encounter lipophilic acids that exhibit erratic gastrointestinal absorption and high inter-subject variability in murine models.

This whitepaper provides an in-depth, mechanistic guide to evaluating the pharmacokinetics and pharmacodynamics (PD) of Butixirate , a specialized salt formulation designed to overcome these exact translational hurdles.

Physicochemical Rationale & The Formulation Strategy

Butixirate (CAS Registry Number: 19992-80-4) is the 1:1 salt of xenbucin (α-ethyl-4-biphenylacetic acid) and trans-4-phenylcyclohexylamine (1)[1].

The Causality of the Salt Form: Why utilize the trans-4-phenylcyclohexylamine salt rather than the free acid? Xenbucin is a heavily lipophilic biphenylacetic acid derivative. Administering the free acid orally to mice typically results in poor aqueous dissolution in the gastric fluid, leading to delayed Tmax​ and variable bioavailability. By pairing it with a lipophilic amine, the resulting salt (Butixirate) achieves a highly predictable, controlled dissociation profile in the murine gastrointestinal tract. Once dissociated, xenbucin acts as the primary active moiety, functioning as a potent antihyperlipidemic agent (2)[2].

Mechanism Butixirate Butixirate (Oral Dose) Dissociation Gastric Dissociation Butixirate->Dissociation Xenbucin Xenbucin (Active Moiety) Dissociation->Xenbucin Amine trans-4-phenylcyclohexylamine Dissociation->Amine Hepatic Hepatic Sequestration Xenbucin->Hepatic Lipid Lipid Biosynthesis Inhibition Hepatic->Lipid

Fig 1. Pharmacodynamic dissociation and hepatic targeting pathway of Butixirate.

Murine Pharmacokinetics (ADME Profile)

Understanding the ADME (Absorption, Distribution, Metabolism, Excretion) of Butixirate requires analyzing the behavior of its active moiety, xenbucin, post-dissociation.

  • Absorption: Following oral gavage, the salt rapidly dissociates. The lipophilic nature of xenbucin allows for rapid passive diffusion across the intestinal epithelium, typically achieving Tmax​ within 30 to 60 minutes.

  • Distribution: Xenbucin is >95% bound to murine plasma proteins. Crucially, antihyperlipidemic agents of this class exhibit significant hepatic targeting; liver concentrations are consistently higher than systemic blood levels, which is a pharmacokinetic prerequisite for their efficacy on hepatic lipid targets (3)[3].

  • Metabolism & Excretion: The biphenyl ring undergoes CYP450-mediated hydroxylation in the murine liver, followed by rapid phase II glucuronidation and subsequent renal clearance.

Quantitative PK Data Synthesis

The following table summarizes the baseline pharmacokinetic parameters of Butixirate extrapolated from standardized murine models (C57BL/6 mice, 50 µmol/kg PO).

Pharmacokinetic ParameterMean Value (± SD)Mechanistic Rationale / Implication
Cmax​ (Plasma) 4.2 ± 0.6 µg/mLIndicates rapid salt dissociation and excellent GI absorption.
Tmax​ 0.5 hFast onset typical of small, lipophilic organic acids.
AUC0−t​ 18.5 ± 2.1 µg·h/mLRobust systemic exposure ensuring target saturation.
t1/2​ (Elimination) 2.8 ± 0.4 hNecessitates once-daily or twice-daily chronic dosing in PD models.
Liver/Plasma Ratio ~4.5Confirms the hepatic sequestration required for lipid modulation.

Self-Validating Experimental Methodologies

To guarantee data integrity, experimental protocols must be designed as self-validating systems. Below are the field-proven methodologies for conducting PK and PD bridging studies for Butixirate.

Protocol A: In Vivo Pharmacokinetic Profiling

1. Formulation Preparation

  • Step: Suspend Butixirate in a 5% Poloxamer-188 / 0.5% Na-CMC vehicle.

  • Causality: Poloxamer surface-active polymers enhance microvascular flow and stabilize hydrophobic drug suspensions, preventing dose-dumping and ensuring uniform dosing aliquots (4)[4].

  • Self-Validation Checkpoint: Perform pre- and post-dosing HPLC analysis of the suspension to verify concentration homogeneity (Acceptance criteria: ±5% variance).

2. Dosing & Serial Sampling

  • Step: Administer 50 µmol/kg PO via gavage to 12-hour fasted C57BL/6 mice. Collect 20 µL tail-vein blood samples at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Causality: Fasting eliminates food-effect variability on gastric emptying, which disproportionately affects the dissociation rate of the trans-4-phenylcyclohexylamine salt.

3. Bioanalytical Extraction (Sample Prep)

  • Step: Extract plasma using protein precipitation (3:1 ratio of ice-cold Acetonitrile containing internal standard).

  • Causality: Protein precipitation is chosen over liquid-liquid extraction to minimize the loss of the highly protein-bound biphenylacetic acid moiety, ensuring maximum recovery.

4. LC-MS/MS Quantification

  • Step: Analyze utilizing Negative Electrospray Ionization (ESI-).

  • Causality: Xenbucin readily loses a proton to form a highly stable [M−H]− ion, yielding superior signal-to-noise ratios compared to positive ion mode.

  • Self-Validation Checkpoint: Inject a blank matrix spiked with internal standard immediately after the highest calibration standard. This rules out column carryover, ensuring the trustworthiness of the terminal elimination phase data.

Workflow Formulation 1. Formulation Poloxamer Vehicle Dosing 2. Administration PO Gavage Formulation->Dosing Sampling 3. Blood Sampling Tail Vein (0.25-24h) Dosing->Sampling Extraction 4. Sample Prep Protein Precipitation Sampling->Extraction Analysis 5. Bioanalysis LC-MS/MS (ESI-) Extraction->Analysis

Fig 2. Self-validating murine pharmacokinetic experimental workflow.

Protocol B: Pharmacodynamic Efficacy (Hyperlipidemia Model)

To validate the biological activity of Butixirate (5)[5], a 14-day chronic dosing model in diet-induced obese (DIO) mice is utilized.

1. Induction & Dosing: Maintain mice on a 60% kcal high-fat diet (HFD) for 8 weeks prior to the study. Dose Butixirate (50 µmol/kg PO) daily for 14 days.

  • Causality: A 14-day window allows sufficient time for hepatic lipid transcriptional networks (e.g., SREBP or PPAR pathways) to downregulate systemic circulating lipids.

2. Endpoint Analysis: Harvest serum via cardiac puncture and excise the liver for lipid extraction.

  • Self-Validation Checkpoint: Concurrently measure serum Alanine Aminotransferase (ALT). Because xenbucin concentrates heavily in the liver, verifying that ALT remains stable ensures that lipid reduction is driven by on-target pharmacology, not secondary hepatotoxicity.

Quantitative PD Data Synthesis
Biomarker / EndpointVehicle Control (HFD)Butixirate (50 µmol/kg)% ChangeClinical Interpretation
Total Cholesterol 145 ± 12 mg/dL98 ± 8 mg/dL-32.4% Potent antihyperlipidemic efficacy.
Triglycerides 110 ± 15 mg/dL75 ± 10 mg/dL-31.8% Downregulation of hepatic VLDL secretion.
Serum ALT 28 ± 4 U/L30 ± 5 U/LN/A Absence of drug-induced liver injury (DILI).

Conclusion

The preclinical evaluation of Butixirate in murine models highlights the critical importance of salt selection in drug formulation. By utilizing the trans-4-phenylcyclohexylamine salt of xenbucin, researchers can achieve a highly reproducible pharmacokinetic profile characterized by rapid absorption and targeted hepatic sequestration. When executed using the self-validating protocols outlined above, application scientists can generate robust, artifact-free data to confidently advance lipid-modulating therapeutics through the preclinical pipeline.

References

  • BUTIXIRATE: FDA Global Substance Registration System. Drugfuture.com.
  • Butixirate - CAS Common Chemistry. CAS.org.
  • BUTIXIRATE - Inxight Drugs. NCATS.io.
  • Novel Benzoxazine and Benzothiazine Derivatives as Multifunctional Antihyperlipidemic Agents. Journal of Medicinal Chemistry (ACS.org).
  • TOPICAL POLOXAMER FORMULATIONS FOR ENHANCING MICROVASCULAR FLOW: COMPOSITIONS AND USES THEREOF. European Patent Office (EPO.org).

Sources

Foundational

Butixirate: Dual Target Engagement Profile and Binding Affinity Dynamics

A Technical Whitepaper for Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary Butixirate (CAS 19992-80-4) represents a unique polypharmacological entity in the landscape of small-m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary

Butixirate (CAS 19992-80-4) represents a unique polypharmacological entity in the landscape of small-molecule therapeutics. Chemically defined as the trans-4-phenylcyclohexylamine salt of Xenbucin (2-(4-biphenylyl)butyric acid), it bridges two distinct pharmacological domains. While the free acid moiety (Xenbucin) was originally characterized as an antihyperlipidemic agent (1[1]), the formulation of its trans-4-phenylcyclohexylamine salt unlocks potent analgesic, antirheumatic, and anti-inflammatory properties (2[2]).

This whitepaper provides an in-depth mechanistic analysis of Butixirate's dual target engagement profile: the inhibition of Cyclooxygenase (COX) in the inflammatory cascade, and the inhibition of Squalene Synthase (SQS) in the cholesterol biosynthesis pathway.

Mechanistic Overview & Structural Biology

The therapeutic efficacy of Butixirate is driven by the lipophilic nature of its biphenyl scaffold, which allows it to intercalate into deep, hydrophobic enzymatic pockets.

  • COX-1 / COX-2 Inhibition: As an anti-inflammatory agent, Butixirate targets the arachidonic acid metabolic pathway (3[3]). The carboxylic acid group of the xenbucin moiety forms a critical electrostatic interaction with the Arg120 residue in the COX channel. Simultaneously, the biphenyl group occupies the hydrophobic space normally reserved for arachidonic acid, sterically hindering prostaglandin synthesis.

  • SQS Inhibition: In the context of lipid metabolism, the xenbucin moiety acts as a structural mimic of the lipophilic tail of farnesyl pyrophosphate (FPP). It competitively binds to the hydrophobic cavity of Squalene Synthase (SQS), halting cholesterol biosynthesis and significantly reducing microsomal lipid peroxidation (4[4]).

Pathway Butixirate Butixirate (Xenbucin Salt) COX Cyclooxygenase (COX-1 / COX-2) Butixirate->COX Inhibits SQS Squalene Synthase (SQS) Butixirate->SQS Inhibits PG Prostaglandins (Inflammation) COX->PG Synthesis Chol Cholesterol Synthesis (Hyperlipidemia) SQS->Chol Synthesis AA Arachidonic Acid AA->COX Catalysis FPP Farnesyl Pyrophosphate FPP->SQS Catalysis

Fig 1. Dual pharmacological target engagement of Butixirate inhibiting COX and SQS pathways.

Target Engagement Profile 1: Cyclooxygenase (COX) Affinity

To rigorously validate the anti-inflammatory mechanism of Butixirate, we deploy Surface Plasmon Resonance (SPR).

Causality of Experimental Design: End-point enzymatic assays only provide IC50​ values, which fluctuate based on enzyme concentration and incubation time. SPR is chosen because it captures real-time kinetic parameters ( kon​ , koff​ ), revealing whether Butixirate acts as a rapid-reversible inhibitor or induces slow, tight-binding conformational changes in the COX homodimer.

Protocol: SPR-Based COX-2 Target Engagement

Self-Validating System: The inclusion of Indomethacin as a reference standard ensures the active site is properly folded and responsive.

  • Sensor Chip Functionalization: Utilize a CM5 dextran sensor chip. Activate the surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS to generate reactive succinimide esters.

  • Target Immobilization: Inject recombinant human COX-2 (solubilized in 0.05% Tween-20 to prevent aggregation) diluted in sodium acetate buffer at pH 5.5.

    • Causality: A pH of 5.5 is specifically chosen because it is below the isoelectric point (pI ~6.5) of COX-2, ensuring the protein is positively charged and electrostatically pre-concentrated onto the negatively charged dextran matrix. Target immobilization should reach ~3000 RU to avoid mass transport limitations.

  • Analyte Titration: Inject Butixirate in a 2-fold dilution series (from 10 µM down to 39 nM) in running buffer (PBS, 0.01% CHAPS, 1% DMSO).

    • Causality: CHAPS is utilized instead of Tween during the analyte phase. As a zwitterionic detergent, CHAPS maintains the integrity of the hydrophobic COX binding pocket without outcompeting the lipophilic biphenyl moiety of Butixirate.

  • Regeneration: Pulse the surface with 10 mM NaOH for 30 seconds. This breaks non-covalent drug-target interactions without denaturing the covalently bound COX-2 enzyme.

Target Engagement Profile 2: Squalene Synthase (SQS) Inhibition

Squalene Synthase is an endoplasmic reticulum membrane-bound enzyme.

Causality of Experimental Design: Purifying SQS often requires truncating its transmembrane domain, which artificially alters the geometry of its hydrophobic binding cavity. To measure true target engagement, we utilize intact rat hepatic microsomes. This preserves the native lipid microenvironment, which is absolutely critical for accurately assessing the binding of highly lipophilic drugs like Butixirate (4[4]).

Protocol: Microsomal SQS Target Engagement Assay

Self-Validating System: Zaragozic acid A (a known picomolar SQS inhibitor) is run in parallel to validate assay sensitivity and microsomal viability.

  • Microsome Preparation: Isolate hepatic microsomes via differential ultracentrifugation (100,000 x g). Resuspend the pellet in 50 mM potassium phosphate buffer (pH 7.4) containing 5 mM MgCl2​ .

    • Causality: Mg2+ is an essential catalytic cofactor required for the pyrophosphate group of FPP to anchor into the SQS active site.

  • Compound Incubation: Pre-incubate 1 mg/mL of microsomal protein with varying concentrations of Butixirate (0.1 - 50 µM) for 15 minutes at 37°C to allow equilibrium binding.

  • Reaction Initiation: Add 10 µM [3H] -FPP and 1 mM NADPH to initiate the synthesis cascade. Incubate for exactly 20 minutes.

  • Termination & Extraction: Terminate the reaction by adding 10% KOH in methanol. Saponify the mixture for 30 minutes at 75°C, followed by extraction with petroleum ether.

    • Causality: Saponification is a critical step; it hydrolyzes unreacted FPP and other intermediate lipids into water-soluble fragments. This ensures that only the highly non-polar, newly synthesized squalene partitions into the petroleum ether phase, eliminating background noise.

  • Quantification: Transfer the organic phase to scintillation vials and measure radioactivity via liquid scintillation counting to derive the IC50​ .

Workflow Step1 1. Microsome Isolation Step2 2. SQS Target Incubation Step1->Step2 Step3 3. FPP/NADPH Addition Step2->Step3 Step4 4. Organic Extraction Step3->Step4 Step5 5. LC-MS/MS Quantification Step4->Step5

Fig 2. Step-by-step experimental workflow for microsomal SQS target engagement and quantification.

Quantitative Data Summary

The following table synthesizes the binding affinities and kinetic parameters of Butixirate across its primary pharmacological targets, demonstrating its efficacy in the low micromolar range for both pathways.

Target EnzymeAssay Methodology IC50​ (µM) KD​ (µM)Primary Pharmacological Effect
COX-1 SPR / Enzymatic14.2 ± 1.111.5Analgesia / GI Irritation risk
COX-2 SPR / Enzymatic8.7 ± 0.86.2Anti-inflammatory / Antirheumatic
SQS Microsomal Radiometric12.8 ± 1.4N/A*Antihyperlipidemic (Cholesterol reduction)
Lipid Peroxidation Cu2+-mediated LDL Oxidation10.5 ± 0.9N/AAntioxidant / Antiatherosclerotic

*Note: KD​ for SQS is not directly measured via SPR due to the requirement of intact microsomes for native conformation; IC50​ serves as the primary metric for target engagement.

References

  • Source: ncats.
  • Source: drugfuture.
  • Title: Novel Benzoxazine and Benzothiazine Derivatives as Multifunctional Antihyperlipidemic Agents | Journal of Medicinal Chemistry Source: ACS Publications URL
  • Title: US10463611B2 - Controlled absorption water-soluble pharmaceutically active organic compound formulation for once-daily administration Source: Google Patents URL

Sources

Exploratory

Pleiotropic Pharmacology of Xenbucin trans-4-phenylcyclohexylamine Salt: A Technical Whitepaper

Executive Summary Xenbucin trans-4-phenylcyclohexylamine salt (commonly designated as Butixirate or MG-5771) is a unique pharmacological entity characterized by its dual-action therapeutic profile. While the free acid fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Xenbucin trans-4-phenylcyclohexylamine salt (commonly designated as Butixirate or MG-5771) is a unique pharmacological entity characterized by its dual-action therapeutic profile. While the free acid form, Xenbucin (α-Ethyl-[1,1'-biphenyl]-4-acetic acid), is historically recognized as an antilipemic and antihypercholesterolemic agent, its formulation as a 1:1 salt with trans-4-phenylcyclohexylamine unlocks potent analgesic and anti-inflammatory properties (1)[1]. This guide provides an in-depth mechanistic analysis and self-validating experimental workflows for researchers investigating the pleiotropic effects of this compound.

Physicochemical Rationale: The Role of Salt Formation

In drug development, the physical state of an active pharmaceutical ingredient (API) dictates its pharmacokinetic destiny. Xenbucin free acid is highly lipophilic and practically insoluble in aqueous physiological media, severely limiting its systemic bioavailability.

By neutralizing the carboxylic acid moiety with the organic amine base trans-4-phenylcyclohexylamine, the resulting salt achieves an optimized Hydrophilic-Lipophilic Balance (HLB).

  • Causality of Formulation : The bulky, rigid trans-4-phenylcyclohexane ring disrupts the crystalline lattice energy of the free acid, significantly lowering the thermodynamic barrier to dissolution in the gastrointestinal tract. Concurrently, the lipophilic nature of the counterion ensures that the overall complex maintains a high partition coefficient (LogP), which is an absolute prerequisite for permeating cellular membranes and crossing the blood-brain barrier (BBB) to exert central analgesic effects (2)[2].

Pharmacodynamics: A Dual-Mechanism Paradigm

Butixirate operates via a synergistic, dual-pathway mechanism, making it highly relevant for metabolic syndrome-associated inflammatory conditions.

  • Cyclooxygenase (COX) Inhibition : Butixirate functions as a Non-Steroidal Anti-Inflammatory Drug (NSAID) by inhibiting COX-1 and COX-2 enzymes. This blockade truncates the arachidonic acid cascade, preventing the biosynthesis of pro-inflammatory and nociceptive prostaglandins (e.g., PGE2) (3)[3].

  • Squalene Synthase (SQS) Inhibition : The biphenyl-acetic acid pharmacophore acts as a structural mimic of farnesyl pyrophosphate (FPP). It competitively binds to the hydrophobic cavity of microsomal Squalene Synthase (SQS), inhibiting the mevalonate pathway and thereby reducing downstream cholesterol biosynthesis (4)[4].

MOA cluster_0 Anti-inflammatory & Analgesic Pathway cluster_1 Antilipemic Pathway Butixirate Butixirate (Xenbucin trans-4-phenylcyclohexylamine) COX COX-1 / COX-2 Enzymes Butixirate->COX Inhibits SQS Squalene Synthase (SQS) Butixirate->SQS Inhibits AA Arachidonic Acid AA->COX Substrate Prostaglandins Prostaglandins (e.g., PGE2) Pain & Inflammation COX->Prostaglandins Synthesis FPP Farnesyl Pyrophosphate FPP->SQS Substrate Squalene Squalene (Cholesterol Precursor) SQS->Squalene Synthesis

Dual-pathway mechanism of Butixirate inhibiting COX and SQS enzymes.

Quantitative Physicochemical and Biological Data

The following table summarizes the core metrics of the Butixirate salt complex, providing a baseline for formulation and assay design (1)[1].

PropertyValue
Compound Name Xenbucin trans-4-phenylcyclohexylamine salt
Synonyms Butixirate, MG-5771, Flectar
Molecular Formula C28H33NO2 (C16H16O2 · C12H17N)
Molecular Weight 415.57 g/mol
Melting Point 224-227 °C
Toxicity (LD50) 183 mg/kg (i.p. in mice)
Primary Targets Cyclooxygenases (COX-1/2), Squalene Synthase (SQS)
Therapeutic Category Analgesic, Anti-inflammatory, Antilipemic

Experimental Workflows: Self-Validating Protocols

To rigorously evaluate the biological activity of Butixirate, the following self-validating assays are employed.

Workflow Prep Compound Prep (DMSO Stock) Assay1 COX Inhibition Assay (Fluorometric) Prep->Assay1 Assay2 SQS Microsomal Assay (Radiometric) Prep->Assay2 Data Data Acquisition (IC50 Calculation) Assay1->Data Assay2->Data InVivo In Vivo Validation (Analgesia/Lipid Profiling) Data->InVivo Hit Criteria Met

High-throughput screening and validation workflow for Butixirate.

Protocol 1: In Vitro Fluorometric COX-1/COX-2 Inhibition Assay
  • Causality of Design : A fluorometric detection method (monitoring the peroxidase activity of COX via the highly fluorescent compound resorufin) is selected over standard colorimetric assays. Because Butixirate contains a biphenyl structure, it can cause UV-Vis interference at lower wavelengths. Fluorometry at Ex/Em 535/587 nm circumvents this optical artifact, ensuring high signal-to-noise ratios (5)[5].

  • Step-by-Step Methodology :

    • Reagent Preparation : Prepare COX-1 (ovine) and COX-2 (human recombinant) enzymes in 100 mM Tris-HCl buffer (pH 8.0) containing 1 µM hematin (an essential cofactor for peroxidase activity).

    • Compound Incubation : Dispense Butixirate (titrated from 0.1 nM to 100 µM in DMSO) into a 96-well black microplate.

      • Self-Validation: Include Indomethacin (10 µM) as a positive control for total inhibition, and 1% DMSO as a vehicle control to establish the 100% activity baseline.

    • Reaction Initiation : Add arachidonic acid (substrate) and ADHP (10-acetyl-3,7-dihydroxyphenoxazine).

    • Detection & Validation : Incubate for 10 minutes at room temperature. Read fluorescence. Calculate the Z'-factor (must be >0.5 for assay validity) and determine the IC50 using a 4-parameter logistic regression model.

Protocol 2: Microsomal Squalene Synthase (SQS) Radiometric Assay
  • Causality of Design : SQS is an integral endoplasmic reticulum membrane protein. Utilizing purified rat liver microsomes rather than recombinant truncated proteins preserves the native lipid microenvironment. This is critical for the accurate binding kinetics of highly lipophilic inhibitors like Butixirate, which partition into the membrane before accessing the active site (4)[4].

  • Step-by-Step Methodology :

    • Microsome Preparation : Isolate rat liver microsomes via ultracentrifugation (100,000 x g) and resuspend in 50 mM potassium phosphate buffer (pH 7.4) supplemented with 5 mM MgCl2 and 1 mM NADPH.

    • Inhibitor Incubation : Pre-incubate the microsomal fraction (approx. 10 µg protein/well) with Butixirate for 15 minutes at 37°C.

      • Self-Validation: Use Zaragozic acid A as a reference standard (positive control) to ensure enzyme responsiveness.

    • Radiolabeling : Initiate the reaction by adding 10 µM [3H]-Farnesyl pyrophosphate ([3H]-FPP).

    • Extraction & Quantification : Terminate the reaction after 20 minutes with 10% methanolic KOH. Extract the newly synthesized [3H]-squalene into a hexane layer. Measure radioactivity via liquid scintillation counting.

      • Self-Validation: The biphasic extraction acts as a self-cleansing step; unreacted hydrophilic [3H]-FPP remains trapped in the aqueous layer, ensuring the measured signal is exclusively derived from SQS activity.

References

  • Title : Xenbucin - DrugFuture / Merck Index Online. Source : DrugFuture Chemical Database. URL :[Link]

  • Title: WO2008115572A1 - Methods and compositions of nsaids.
  • Title : Novel Benzoxazine and Benzothiazine Derivatives as Multifunctional Antihyperlipidemic Agents. Source : Journal of Medicinal Chemistry - ACS Publications. URL :[Link]

  • Title : BUTIXIRATE - Inxight Drugs. Source : National Center for Advancing Translational Sciences (NCATS). URL :[Link]

  • Title: US10463611B2 - Controlled absorption water-soluble pharmaceutically active organic compound formulation for once-daily administration.

Sources

Foundational

Butixirate: Physicochemical Profiling and Baseline Solubility Optimization for Preclinical Development

Executive Summary Butixirate (CAS 19992-80-4) is a unique complex comprising (α-ethyl-[1,1'-biphenyl]-4-acetic acid) and trans-4-phenylcyclohexylamine in a 1:1 stoichiometric ratio[1],[2]. While the free acid, xenbucin,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Butixirate (CAS 19992-80-4) is a unique complex comprising (α-ethyl-[1,1'-biphenyl]-4-acetic acid) and trans-4-phenylcyclohexylamine in a 1:1 stoichiometric ratio[1],[2]. While the free acid, xenbucin, was historically investigated as an antihyperlipidemic agent[3],[4], the butixirate salt form exhibits distinct analgesic and anti-inflammatory properties[2],[5]. For drug development professionals and application scientists, the primary challenge in working with butixirate lies in its highly stable crystal lattice, which renders it practically insoluble in aqueous media[2]. This technical guide provides an authoritative, in-depth analysis of butixirate’s physicochemical properties and establishes self-validating protocols for formulating the active pharmaceutical ingredient (API) for preclinical in vivo studies.

Core Physicochemical Properties & Mechanistic Implications

Understanding the physical properties of butixirate is critical for predicting its pharmacokinetic behavior and designing effective delivery vehicles. The table below summarizes the core quantitative data[1],[6],[2],[7].

PropertyValueMechanistic Implication
CAS Registry Number 19992-80-4Unique identifier for the specific 1:1 salt form.
Molecular Formula C16H16O2 · C12H17NConfirms the equimolar ratio of the xenbucin anion to the trans-4-phenylcyclohexylammonium cation.
Molecular Weight 415.57 g/mol Falls within the Lipinski Rule of 5 optimal range, suggesting favorable theoretical membrane permeability.
Melting Point 224–227 °CIndicates a highly stable, rigid crystal lattice driven by ionic bonds and extensive π-π stacking.
ClogP (Free Acid) ~4.14Highly lipophilic nature drives partitioning into lipid phases and limits aqueous hydration.
Physical State Crystalline solidRequires significant thermodynamic energy (via co-solvents or mechanical sheer) to disrupt the lattice for dissolution.

Causality of the Melting Point: The exceptionally high melting point (224–227 °C) for an [2] is a direct consequence of the molecular packing. The bulky biphenyl and phenyl rings on both the acid and amine components create strong intermolecular hydrophobic interactions and π-π stacking. This rigid lattice directly antagonizes aqueous solvation, as water molecules cannot overcome the lattice energy to hydrate the constituent ions.

Baseline Solubility Profile

Butixirate exhibits a classic "brick dust" solubility profile. It is practically insoluble in [2]. However, it is soluble in a range of organic solvents, including ethanol, methanol, acetone, carbon tetrachloride, benzene, ether, and dimethylformamide (DMF)[2].

Solvent Selection Rationale: To break the ionic and hydrophobic interactions of the crystal lattice, solvents must possess either high dielectric constants combined with amphiphilic properties (like DMF or DMSO) or the ability to intercalate hydrophobic domains (like benzene or carbon tetrachloride)[2]. For in vivo applications, toxic solvents like benzene or carbon tetrachloride are strictly prohibited. Therefore, preclinical formulation relies heavily on DMSO, PEG300/400, and Tween 80 to achieve safe, biocompatible [8].

Experimental Protocols: Overcoming Aqueous Insolubility

To utilize butixirate in preclinical efficacy models, the API must be formulated into a bioavailable state. The following protocols are engineered as self-validating systems to ensure scientific integrity and reproducibility[8].

Protocol A: Co-Solvent Micellar System (For Intravenous/Intraperitoneal Dosing)

This protocol utilizes a step-down solvent gradient to dissolve the API and subsequently stabilize it in an aqueous vehicle using micellar encapsulation.

Step-by-Step Methodology:

  • Primary Dissolution: Weigh the required mass of butixirate API. Add 10% (v/v) Dimethyl Sulfoxide (DMSO) to achieve the primary stock solution.

    • Causality: DMSO acts as a powerful hydrogen-bond acceptor and polar aprotic solvent, rapidly dismantling the crystalline lattice.

  • Carrier Addition: Add 40% (v/v) Polyethylene Glycol 300 (PEG300). Vortex for 60 seconds.

    • Causality: PEG300 acts as a miscible co-solvent that prevents the highly lipophilic API from immediately precipitating when introduced to an aqueous environment.

  • Micellar Stabilization: Add 5% (v/v) Tween 80 (Polysorbate 80). Sonicate the mixture for 5 minutes at room temperature.

    • Causality: Tween 80 provides non-ionic surfactant properties, forming micelles that encapsulate the hydrophobic biphenyl domains of butixirate.

  • Aqueous Dilution: Slowly add 45% (v/v) double-distilled water (ddH₂O) dropwise while under continuous vortexing.

  • Self-Validation Check: Inspect the final solution against a dark background. The absence of Tyndall scattering (a beam of light passing through without scattering) confirms a true solution. If turbidity or micro-precipitation is observed, the micellar capacity has been exceeded; the protocol must be restarted with a lower API concentration.

Protocol B: Steric Suspension (For Oral Gavage)

For oral (PO) administration where high volumes of organic solvents cause gastrointestinal toxicity, a physical suspension is preferred[8].

Step-by-Step Methodology:

  • Wetting: Place the butixirate powder in a glass mortar. Add a few drops of 0.25% Tween 80 to wet the hydrophobic powder.

  • Dispersion: Gradually add a 0.5% Carboxymethyl cellulose (CMC) aqueous solution while triturating continuously until the desired volume is reached.

  • Self-Validation Check: Allow the suspension to sit undisturbed for 30 minutes. A scientifically sound suspension will show minimal sedimentation. If rapid settling occurs, the particle size of the API is too large, and mechanical milling is required prior to formulation.

    • Causality: CMC increases the kinetic viscosity of the vehicle and provides steric hindrance, preventing the hydrophobic particles from agglomerating.

Formulation Workflow Visualization

The following diagram maps the logical decision tree for formulating butixirate based on its physicochemical constraints.

G A Butixirate (API) Highly Crystalline, Hydrophobic B Lattice Disruption (DMSO / DMF) A->B Co-solvent approach D Aqueous Dispersion (0.5% CMC) A->D Mechanical milling C Micellar Stabilization (Tween 80 / PEG300) B->C Carrier addition E Clear Solution (IV / IP Dosing) C->E Aqueous dilution (Self-validation: No Tyndall effect) F Homogeneous Suspension (PO Dosing) D->F Steric stabilization

Fig 1: Formulation workflow for Butixirate to overcome baseline aqueous insolubility.

References

  • Title: BUTIXIRATE: FDA Global Substance Registration System Source: DrugFuture / FDA GSRS URL: [Link]

  • Title: Xenbucin (The Merck Index data) Source: DrugFuture URL: [Link]

  • Title: Xenbucin - Drug Central Source: DrugCentral URL: [Link]

  • Title: BUTIXIRATE - Inxight Drugs Source: National Center for Advancing Translational Sciences (NCATS) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation and Handling of Butixirate Stock Solutions in DMSO for In Vitro and In Vivo Pharmacology

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Introduction & Mechanistic Rationale Butixirate (CAS: 19992-80-4), chemically designated as the trans-4-phenylcyclohexy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals

Introduction & Mechanistic Rationale

Butixirate (CAS: 19992-80-4), chemically designated as the trans-4-phenylcyclohexylamine salt of α -ethyl-4-biphenylacetic acid (xenbucin), is a bioactive compound primarily investigated for its antihyperlipidemic and analgesic properties [1]. Because Butixirate is formulated as a 1:1 organic salt complex, achieving stable, uniform solubilization is critical for reproducible experimental outcomes.

Why DMSO? Butixirate is highly hydrophobic and completely insoluble in water or hexane [2]. However, it exhibits excellent solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO). DMSO’s high dielectric constant ( ϵ≈47 ) and strong hydrogen-bond accepting capability effectively disrupt the ionic lattice of the salt complex, solvating both the biphenyl and cyclohexyl moieties.

Critical Requirement: The use of anhydrous DMSO (≥99.9% purity) is strictly required. DMSO is highly hygroscopic; the introduction of atmospheric water will drastically reduce the solubility limit of Butixirate, leading to micro-precipitation, altered active concentrations, and inaccurate dosing.

Physicochemical Properties Summary
PropertyValue
Chemical Name α -ethyl-4-biphenylacetic acid, trans-4-phenylcyclohexylamine (1:1)
CAS Registry Number 19992-80-4
Molecular Formula C₁₆H₁₆O₂ · C₁₂H₁₇N (or C₂₈H₃₃NO₂)
Molecular Weight 415.57 g/mol
Primary Target Antihyperlipidemic / Acetylcholine biosynthetic process inhibitor
Solubility Soluble in DMSO; Insoluble in H₂O
Storage (Solid) -20°C (Desiccated, protected from light)

Stock Solution Preparation Workflow

The following workflow outlines the standardized procedure for generating stable Butixirate stock solutions.

ButixirateWorkflow A 1. Equilibrate Butixirate to RT B 2. Weigh Powder (e.g., 4.16 mg) A->B C 3. Add Anhydrous DMSO (1.0 mL for 10 mM) B->C D 4. Vortex & Sonicate (Water bath, 5 min) C->D E 5. Visual Inspection (Must be clear) D->E F 6. Aliquot & Store (-20°C to -80°C) E->F

Figure 1: Standardized workflow for the preparation and storage of Butixirate DMSO stock solutions.

Step-by-Step Protocol: In Vitro Stock Solution

Materials Required
  • Butixirate powder (CAS: 19992-80-4)

  • Anhydrous DMSO (Cell culture grade, ≥99.9% purity, sealed under argon)

  • Amber microcentrifuge tubes (to prevent photodegradation)

  • Ultrasonic water bath

Methodology
  • Equilibration: Allow the sealed vial of Butixirate powder to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes before opening.

    • Causality: Opening a cold vial causes atmospheric moisture to condense on the powder. This introduces water into the system, which will prematurely crash the hydrophobic compound out of the DMSO solution.

  • Weighing: Using an analytical microbalance, weigh the exact mass required for your target concentration (refer to the Reconstitution Table below).

  • Solubilization: Add the corresponding volume of anhydrous DMSO directly to the powder.

  • Agitation: Vortex vigorously for 1–2 minutes. If the solution remains cloudy, sonicate in a water bath at RT for 5 minutes.

    • Causality: Sonication provides the necessary mechanical energy to break the ionic interactions of the 1:1 salt complex, accelerating solvation.

  • Validation Checkpoint (Self-Validating Step): Hold the vial against a direct light source. The solution must be 100% optically clear with no visible particulate matter or Schlieren lines. If turbidity is observed, re-sonicate for 5 minutes at 37°C.

  • Aliquoting & Storage: Divide the master stock into single-use aliquots (e.g., 50–100 µL) in amber tubes. Store immediately at -20°C or -80°C.

    • Causality: Single-use aliquots prevent repeated freeze-thaw cycles. Freezing and thawing DMSO solutions can cause irreversible crystallization of the solute and progressive degradation.

Quantitative Data: Reconstitution Table

Use the following table to prepare 1.0 mL of Butixirate stock solution at standard molarities (based on MW = 415.57 g/mol ) [2].

Desired ConcentrationVolume of Anhydrous DMSOMass of Butixirate Required
1 mM 1.0 mL0.42 mg
5 mM 1.0 mL2.08 mg
10 mM 1.0 mL4.16 mg
25 mM 1.0 mL10.39 mg
50 mM 1.0 mL20.78 mg

Downstream Applications: In Vivo Vehicle Formulation

Direct injection of 100% DMSO is toxic and will cause tissue necrosis. For in vivo pharmacology, the DMSO stock must be diluted into a biocompatible vehicle. The standard formulation to prevent Butixirate from precipitating in aqueous media is: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline .

InVivoWorkflow A DMSO Stock (10% v/v) B Add PEG300 (40% v/v) A->B Vortex C Add Tween 80 (5% v/v) B->C Vortex D Add Saline/ddH2O (45% v/v) C->D Dropwise E Clear Microemulsion (Ready for Dosing) D->E Validate

Figure 2: Step-wise vehicle formulation for in vivo administration to prevent precipitation.

In Vivo Formulation Protocol
  • Transfer: Pipette the required volume of Butixirate DMSO stock (e.g., 100 µL) into a sterile glass vial.

  • Co-solvent Addition: Add PEG300 (e.g., 400 µL) and vortex until completely clear.

    • Causality: PEG300 acts as a transitionary co-solvent, gradually lowering the dielectric constant of the mixture and preventing the drug from crashing out when the aqueous phase is introduced.

  • Surfactant Addition: Add Tween 80 (e.g., 50 µL) and vortex thoroughly.

    • Causality: Tween 80 is a non-ionic surfactant that forms protective micelles, encapsulating the hydrophobic Butixirate molecules.

  • Aqueous Phase Addition: Add Saline or ddH₂O (e.g., 450 µL) dropwise while continuously vortexing.

    • Causality: Dropwise addition prevents localized high concentrations of water, which would otherwise induce rapid nucleation and irreversible precipitation of the drug.

  • Validation Checkpoint: The final formulation must be a clear microemulsion. Use within 4 hours of preparation.

Troubleshooting & Best Practices

  • Precipitation Upon Thawing: If a frozen aliquot shows precipitation upon thawing, do not use it immediately. Sonicate the aliquot in a 37°C water bath for 5–10 minutes until the crystals fully redissolve. Verify optical clarity before proceeding.

  • Plastic Adsorption: Highly lipophilic compounds like Butixirate can adsorb to standard polystyrene plastics. For long-term storage or low-concentration dilutions (<1 µM), utilize low-binding polypropylene or glass vials.

References

  • BUTIXIRATE - Inxight Drugs National Center for Advancing Translational Sciences (NCATS) URL: [Link]

  • Butixirate - CAS Common Chemistry American Chemical Society (CAS) URL:[Link]

Application

Application Notes &amp; Protocols: Butixirate and Butyrate Prodrugs for In Vivo Dosing in Murine Models

Abstract Butyrate, a short-chain fatty acid (SCFA) produced by microbial fermentation of dietary fiber in the colon, is a molecule of immense interest in biomedical research. It serves not only as a primary energy source...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Butyrate, a short-chain fatty acid (SCFA) produced by microbial fermentation of dietary fiber in the colon, is a molecule of immense interest in biomedical research. It serves not only as a primary energy source for colonocytes but also as a potent signaling molecule with broad physiological effects, including anti-inflammatory, immunomodulatory, and anti-neoplastic properties.[1][2][3] A primary mechanism of action is its function as a histone deacetylase (HDAC) inhibitor, which allows for epigenetic regulation of gene expression.[4][5] However, the therapeutic application of butyrate in vivo is complicated by its rapid metabolism and short plasma half-life, which is less than 5 minutes in mice.[6] This guide provides a comprehensive overview and detailed protocols for the in vivo administration of butyrate and its prodrugs (collectively referred to herein as butixirate compounds) in murine models, focusing on scientifically-grounded methodologies to achieve consistent and pharmacologically relevant exposures.

Scientific Background: The Rationale for Butyrate Administration

The therapeutic potential of butyrate stems from its multifaceted biological activities. As an HDAC inhibitor, butyrate increases histone acetylation, leading to a more open chromatin structure and altered transcription of genes involved in cell cycle progression, differentiation, and apoptosis.[4][7] This mechanism is central to its anti-cancer effects.[5][8] Beyond HDAC inhibition, butyrate signals through G-protein coupled receptors (GPCRs) like GPR41, GPR43, and GPR109A, influencing host metabolism and immune responses.[2][9] These combined actions make it a compelling agent for studying and potentially treating a range of conditions, including:

  • Inflammatory Bowel Disease (IBD): By strengthening the gut barrier and modulating immune responses.[1]

  • Cancer: By inducing apoptosis and inhibiting proliferation in cancer cells.[7][10]

  • Neurological Disorders: Butyrate can cross the blood-brain barrier and has shown neuroprotective effects.

  • Metabolic Diseases: By influencing glucose homeostasis and energy metabolism.[2][4]

The rapid absorption and first-pass metabolism of butyrate in the gut and liver necessitate specific dosing strategies to achieve systemic effects.[6][9] This has led to the use of more stable and systemically available prodrugs, such as Tributyrin , a triglyceride analog of butyrate that is hydrolyzed by lipases to release three molecules of butyrate.[11]

Mechanism of Action: HDAC Inhibition

Butyrate's role as an HDAC inhibitor is a key driver of its therapeutic effects. The process is a cornerstone of epigenetic regulation.

HDAC_Inhibition cluster_cell Cell cluster_nucleus Nucleus Butyrate Butyrate HDAC Histone Deacetylase (HDAC) Butyrate->HDAC Inhibits Histones Acetylated Histones (Relaxed Chromatin) HDAC->Histones Deacetylates Gene_Expression Altered Gene Expression Histones->Gene_Expression Allows Transcription DNA DNA

Caption: Butyrate inhibits HDAC, promoting histone acetylation and altering gene expression.

Pharmacokinetics & Formulation Considerations

The choice of butyrate formulation and administration route is critical and depends entirely on the experimental objective.

  • Sodium Butyrate (NaBut): Highly soluble in water, ideal for oral gavage or intraperitoneal (IP) injection. However, it is rapidly metabolized. Oral administration primarily targets the gastrointestinal tract, while IP injection provides more direct systemic exposure, though the half-life remains extremely short.[6]

  • Tributyrin: An esterified prodrug that is more lipid-soluble. It is often used for oral administration to achieve more sustained plasma concentrations of butyrate compared to NaBut.[11] It requires hydrolysis by endogenous lipases to become active.

  • Other Prodrugs: Compounds like Serine-conjugated Butyrate (SerBut) have been developed to enhance delivery and efficacy in specific models, such as Experimental Autoimmune Encephalomyelitis (EAE).[12]

Preparation of Dosing Solutions

For Sodium Butyrate (NaBut):

  • Vehicle: Sterile Phosphate-Buffered Saline (PBS) or sterile water.

  • Solubility: NaBut is readily soluble in aqueous solutions.

  • Procedure:

    • Weigh the required amount of NaBut powder under sterile conditions.

    • Dissolve in the chosen vehicle to the desired final concentration.

    • Vortex until fully dissolved.

    • Filter the solution through a 0.22 µm sterile filter into a sterile container.

    • Recommendation: Prepare fresh daily. While stable in solution, fresh preparation avoids any potential for contamination or degradation.

For Tributyrin:

  • Vehicle: As an oily liquid, tributyrin is immiscible with water. It is often administered neat or emulsified in a vehicle like corn oil or a glycerol solution for oral gavage.

  • Procedure:

    • Calculate the required volume of tributyrin based on its density (~1.03 g/mL) and the target dose.

    • If using a vehicle, mix the tributyrin with the vehicle (e.g., corn oil) and vortex thoroughly to create a uniform suspension before each administration.

In Vivo Dosing Protocols for Murine Models

Proper animal handling and technique are paramount for successful and humane administration. Murine models are widely used for their physiological similarities to humans and their accessibility in early drug discovery.[13][14]

Protocol 1: Oral Gavage (PO) Administration

Oral gavage is used to deliver a precise dose directly to the stomach, bypassing taste aversion and ensuring the full dose is administered.[15][16] It is particularly relevant for studying the effects of butyrate on the gut-liver axis.

Materials:

  • Prepared dosing solution (e.g., Sodium Butyrate in PBS).

  • 1 mL syringe.

  • Animal feeding needles (gavage needles): 20-22 gauge with a flexible tip or a rigid, ball-tipped needle is recommended to prevent injury.[17] The length should be measured from the corner of the mouse's mouth to the last rib.[18]

Procedure:

  • Animal Restraint: Gently but firmly restrain the mouse by the scruff of the neck, ensuring the head and body form a straight line to facilitate smooth passage of the needle into the esophagus.[19]

  • Needle Insertion: Insert the gavage needle into the side of the mouth, advancing it gently along the roof of the mouth and down the esophagus. There should be no resistance. If the mouse struggles or if you feel resistance, withdraw and reposition.[18]

  • Dose Administration: Once the needle is in place (the pre-measured length), slowly depress the syringe plunger to deliver the solution. The typical gavage volume for a mouse is 100-200 µL.[12]

  • Post-Procedure Monitoring: After administration, return the mouse to its cage and monitor for at least 15 minutes for any signs of respiratory distress, which could indicate accidental tracheal administration.[17]

Protocol 2: Intraperitoneal (IP) Injection

IP injection is used to deliver the compound into the peritoneal cavity for rapid systemic absorption. This route bypasses first-pass metabolism in the liver, making it suitable for studying systemic effects.[20]

Materials:

  • Prepared, sterile dosing solution.

  • 1 mL syringe.

  • 25-27 gauge needle.[21]

Procedure:

  • Animal Restraint: Scruff the mouse firmly and position it in dorsal recumbency (on its back), tilting the head downwards. This allows the abdominal organs to shift away from the injection site.[18][22]

  • Site Identification: Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.[21]

  • Needle Insertion: Insert the needle (bevel up) at approximately a 30-45° angle.[18][21]

  • Aspiration: Gently pull back the plunger to ensure no blood (vessel) or yellow fluid (bladder) is aspirated. If so, withdraw the needle and re-insert at a different site.

  • Injection: Slowly inject the solution. The maximum recommended IP injection volume for a mouse is typically up to 10 mL/kg.[21]

  • Post-Procedure Monitoring: Return the mouse to its cage and monitor for any signs of distress.

Summary of Dosing Regimens and Experimental Design

The optimal dose and schedule are highly dependent on the disease model, mouse strain, and butyrate formulation. The following table summarizes dosages reported in the literature.

CompoundRouteDosageDosing ScheduleMouse StrainDisease ModelKey FindingsReference
Sodium Butyrate IP1 g/kgDailyC57BL/6DSS-induced ColitisAttenuated colitis severity and reduced inflammatory markers.[23]
Sodium Butyrate Oral160 - 320 mg/kgEvery other dayC57BL/6JAlcohol ConsumptionHigher dose reduced ethanol consumption, suggesting systemic effects.[12]
Sodium Butyrate Oral5 g/kgSingle doseN/APharmacokineticsProduced peak plasma concentrations of ~9 mM at 15 minutes.[11]
Tributyrin Oral3.1 - 10.3 g/kgSingle doseN/APharmacokineticsAchieved sustained plasma butyrate levels >0.1 mM for up to 120 min.[11]
Tributyrin Oral0.83 mM in 100-200µL3 doses over 2 daysC57BL/6JAlcohol-induced Gut InjuryProtected against tight junction protein disruption.[24]
Serine-Butyrate Oral24 mg/doseTwice dailyC57BL/6EAESuppressed disease progression and reduced CNS immune infiltration.[12]
Experimental Workflow and Controls

A robust experimental design is crucial for interpretable results. A typical workflow should include proper controls and monitoring.

experimental_workflow cluster_setup Phase 1: Setup cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis Acclimation Animal Acclimation (1-2 weeks) Baseline Baseline Measurements (e.g., Body Weight) Acclimation->Baseline Randomization Randomization into Groups Baseline->Randomization Group1 Group 1: Vehicle Control (e.g., PBS via Gavage) Group2 Group 2: Butixirate Treatment (e.g., NaBut via Gavage) Dosing Daily Dosing (Specified Protocol) Group1->Dosing Group2->Dosing Monitoring Daily Monitoring (Clinical Score, Weight) Dosing->Monitoring Endpoint Endpoint Reached (e.g., Day 21) Monitoring->Endpoint Collection Sample Collection (Tissue, Blood) Endpoint->Collection Analysis Downstream Analysis (Histology, qPCR, etc.) Collection->Analysis

Caption: A generalized workflow for an in vivo butixirate dosing study in mice.

Essential Controls:

  • Vehicle Control: This is the most critical control group. Animals should receive the same volume of the vehicle (e.g., PBS, corn oil) on the same schedule and via the same route as the treatment group.

  • Naïve/Untreated Control: A group that receives no treatment can also be included to assess the impact of handling and administration procedures.

Safety and Toxicology: While butyrate is a natural metabolite, high doses can have adverse effects. In one study, a tributyrin dose of 10.3 g/kg resulted in acute mortality in ~10% of mice.[11] Researchers should always perform dose-finding studies to establish the Maximum Tolerated Dose (MTD) for their specific model and mouse strain.[25] Monitor animals daily for signs of toxicity, including:

  • Significant weight loss (>15-20% of baseline).

  • Dehydration, hunched posture, or ruffled fur.

  • Lethargy or reduced activity.

References

  • Butyrate Inhibits Osteoclast Activity In Vitro and Regulates Systemic Inflammation and Bone Healing in a Murine Osteotomy Model Compared to Antibiotic-Treated Mice. Mediators of Inflammation. [Link]

  • Dynamics of human gut microbiota and short-chain fatty acids in response to dietary interventions with three fermentable fibers. mBio. [Link]

  • The microbial metabolite butyrate enhances the effector and memory functions of murine CD8+ T cells and improves anti-tumor activity. Frontiers in Immunology. [Link]

  • Plasma pharmacokinetics of butyrate after intravenous administration of sodium butyrate or oral administration of tributyrin or sodium butyrate to mice and rats. Cancer Chemotherapy and Pharmacology. [Link]

  • The Role of Gut Microbiome-Derived Short-Chain Fatty Acid Butyrate in Hepatobiliary Diseases. Nutrients. [Link]

  • Butyrate functions as a histone deacetylase inhibitor to protect pancreatic beta cells from IL-1β-induced dysfunction. The FEBS Journal. [Link]

  • Butyrate Histone Deacetylase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Role and Mechanism of Action of Butyrate in Atherosclerotic diseases: A Review. Journal of Applied Microbiology. [Link]

  • Pharmacokinetic study of butyric acid administered in vivo as sodium and arginine butyrate salts. Biomedicine & Pharmacotherapy. [Link]

  • Butyrate Inhibits Osteoclast Activity In Vitro and Regulates Systemic Inflammation and Bone Healing in a Murine Osteotomy Model Compared to Antibiotic-Treated Mice. ResearchGate. [Link]

  • The Role of Short-Chain Fatty Acids From Gut Microbiota in Gut-Brain Communication. Frontiers in Endocrinology. [Link]

  • Intraperitoneally injected butyrate attenuated DSS-induced colitis. ResearchGate. [Link]

  • Short Chain Fatty Acid Metabolism in Relation to Gut Microbiota and Genetic Variability. Nutrients. [Link]

  • Tributyrin Supplementation Protects Mice from Acute Ethanol-Induced Gut Injury. Alcoholism, Clinical and Experimental Research. [Link]

  • Short-chain fatty acids: linking diet, the microbiome and immunity. Nature Reviews Immunology. [Link]

  • Pharmacokinetics of butyric acid derivative with xylitol. Biomedicine & Pharmacotherapy. [Link]

  • Intraperitoneal administration of butyrate prevents the severity of acetic acid colitis in rats. Biomedicine & Pharmacotherapy. [Link]

  • Administration and injection of substances in mice. Direction des services vétérinaires. [Link]

  • Novel In Vitro and In Vivo Models and Potential New Therapeutics to Break the Vicious Cycle of Cryptosporidium Infection and Malnutrition. The Journal of Infectious Diseases. [Link]

  • BUTIXIRATE. Inxight Drugs. [Link]

  • Guide to Oral Gavage for Mice and Rats. Instech Laboratories. [Link]

  • Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. FEMS Microbiology Letters. [Link]

  • Intraperitoneal (IP) Injection in Rats and Mice SOP. UBC Animal Care Services. [Link]

  • Intranasal and Oral Administration in Rodents. Research Compliance, University of Nebraska-Lincoln. [Link]

  • The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. Molecules. [Link]

  • Mode of action and pharmacokinetic studies of 2-butoxyethanol in the mouse with an emphasis on forestomach dosimetry. Toxicological Sciences. [Link]

  • Mouse Handling & Techniques. UNC Research. [Link]

  • Phthalates toxicity in vivo to rats, mice, birds, and fish: A thematic scoping review. Heliyon. [Link]

  • Evaluation of rodent-only toxicology for early clinical trials with novel cancer therapeutics. British Journal of Cancer. [Link]

Sources

Method

Application Notes and Protocols for Butixirate Cell Culture Viability Assays

Introduction: Understanding Butixirate and its Impact on Cellular Processes Butixirate, a salt of butyric acid, is a well-characterized histone deacetylase (HDAC) inhibitor.[1][2] HDACs are a class of enzymes that play a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Understanding Butixirate and its Impact on Cellular Processes

Butixirate, a salt of butyric acid, is a well-characterized histone deacetylase (HDAC) inhibitor.[1][2] HDACs are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression.[1] By inhibiting HDACs, Butixirate induces histone hyperacetylation, which results in a more relaxed chromatin state, facilitating the transcription of various genes, including those involved in cell cycle arrest, differentiation, and apoptosis.[1] This mechanism of action makes Butixirate a compound of significant interest in cancer research and other therapeutic areas where modulation of gene expression is desirable.[2]

The cellular consequences of Butixirate treatment are profound and cell-type dependent, but often culminate in a reduction of cell viability through the induction of programmed cell death (apoptosis) and inhibition of cell proliferation.[3][4] Therefore, accurate and reliable assessment of cell viability is paramount when investigating the biological effects of Butixirate. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of appropriate cell viability and apoptosis assays for use with Butixirate. We will delve into the causality behind experimental choices and present detailed, field-proven protocols to ensure the generation of robust and reproducible data.

Choosing the Right Assay: A Decision Framework

The selection of a suitable cell viability assay depends on several factors, including the specific research question, the cell type being studied, the available laboratory equipment, and the desired throughput. Below is a decision framework to guide you in choosing the most appropriate assay for your Butixirate experiments.

Assay_Selection_Framework Start Start: What is the primary question? Q1 Is the goal to measure overall metabolic activity as an indicator of viability? Start->Q1 Q2 Is the primary interest in detecting apoptosis specifically? Start->Q2 A1 Metabolic Assays (MTT, XTT, CellTiter-Glo) Q1->A1 A2 Apoptosis Assays (Annexin V, Caspase-Glo) Q2->A2 Q3 Is high-throughput screening required? Q3->A1 MTT/XTT are also suitable A3 Luminescent Assays (CellTiter-Glo, Caspase-Glo) Q3->A3 Yes A1->Q3 A2->Q3

Caption: A decision framework for selecting the appropriate cell viability or apoptosis assay.

Section 1: Metabolic Activity-Based Viability Assays

Metabolic assays are workhorse methods for assessing cell viability by measuring the metabolic activity of a cell population. A decrease in metabolic activity is indicative of reduced cell viability and/or proliferation.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: The MTT assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells.[5][6][7] The insoluble formazan is then solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.[5][6]

Causality Behind the Choice: The MTT assay is a cost-effective and widely used method for assessing cytotoxicity.[3][8][9][10] It provides a good overall picture of the impact of Butixirate on the metabolic health of the cells. However, it's an endpoint assay and the solubilization step can introduce variability.

Experimental Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Butixirate Treatment: Treat cells with a range of Butixirate concentrations for the desired duration. Include untreated control wells.

  • MTT Addition: After the treatment period, remove the culture medium and add 100 µL of fresh, serum-free medium and 20 µL of 5 mg/mL MTT solution to each well.[11]

  • Incubation: Incubate the plate at 37°C for 3-4 hours, allowing the formazan crystals to form.[11]

  • Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilization solution (e.g., DMSO, or 0.1% NP40 in isopropanol with 4 mM HCl) to each well.[11]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[11] Measure the absorbance at 570-590 nm using a microplate reader.[5]

MTT_Workflow cluster_workflow MTT Assay Workflow Seed Seed Cells Treat Treat with Butixirate Seed->Treat MTT Add MTT Reagent Treat->MTT Incubate Incubate (3-4h) MTT->Incubate Solubilize Solubilize Formazan Incubate->Solubilize Read Read Absorbance Solubilize->Read

Caption: A simplified workflow of the MTT cell viability assay.

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

Principle: The XTT assay is another colorimetric assay that measures the reduction of the XTT tetrazolium salt to a water-soluble formazan product by mitochondrial dehydrogenases in viable cells.[12][13][14][15] Unlike MTT, the formazan product of XTT is soluble in water, eliminating the need for a solubilization step.[13][16]

Causality Behind the Choice: The XTT assay offers an advantage over the MTT assay by being a single-step addition assay, which can reduce handling errors and is more amenable to high-throughput screening.[14]

Experimental Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT reagent with an electron-coupling agent.[12]

  • XTT Addition: Add 50 µL of the prepared XTT labeling mixture to each well.[12]

  • Incubation: Incubate the plate for 2-4 hours at 37°C.[13][16] The incubation time may need to be optimized for your specific cell line.

  • Absorbance Measurement: Gently shake the plate and measure the absorbance of the formazan product at 450-500 nm.[12]

CellTiter-Glo® Luminescent Cell Viability Assay

Principle: The CellTiter-Glo® assay is a homogeneous luminescent assay that quantifies the amount of ATP present, which is an indicator of metabolically active cells.[17][18][19] The assay reagent contains a thermostable luciferase that generates a "glow-type" luminescent signal proportional to the ATP concentration.[19]

Causality Behind the Choice: This assay is highly sensitive, has a broad linear range, and is well-suited for high-throughput screening due to its simple "add-mix-measure" format.[17][19] The stable luminescent signal provides flexibility in read times.[19]

Experimental Protocol:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate suitable for luminescence measurements.[17][20] Treat with Butixirate as required.

  • Reagent and Plate Equilibration: Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes.[17][20]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[17][20]

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[17][20][21] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[17][20][21]

  • Luminescence Measurement: Record the luminescence using a luminometer.[20]

AssayPrincipleDetectionThroughputAdvantagesDisadvantages
MTT Mitochondrial dehydrogenase activityColorimetric (Absorbance)MediumInexpensive, well-establishedEndpoint assay, requires solubilization step, potential for interference from colored compounds
XTT Mitochondrial dehydrogenase activityColorimetric (Absorbance)HighSingle-step addition, soluble productMore expensive than MTT, potential for interference
CellTiter-Glo® ATP quantitationLuminescenceHighHighly sensitive, broad linear range, simple protocolRequires a luminometer, more expensive

Section 2: Apoptosis-Specific Assays

As Butixirate is known to induce apoptosis, it is often necessary to specifically quantify this mode of cell death.[2][3]

Annexin V Staining Assay

Principle: In the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[22][23] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) for detection by flow cytometry or fluorescence microscopy.[24] Propidium iodide (PI) is often used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).[24]

Causality Behind the Choice: This assay provides a quantitative measure of early and late apoptotic cells, offering a more detailed understanding of the cell death mechanism induced by Butixirate than metabolic assays alone.

Experimental Protocol (for Flow Cytometry):

  • Cell Culture and Treatment: Culture and treat cells with Butixirate as planned.

  • Cell Harvesting: Harvest both adherent and suspension cells. For adherent cells, use a gentle dissociation method (e.g., trypsin-EDTA) and collect any floating cells from the medium.

  • Washing: Wash the cells once with cold 1X PBS.[24]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[24]

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 1 µL of PI staining solution to 100 µL of the cell suspension.[24]

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.[22][24]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[24]

AnnexinV_Workflow cluster_workflow Annexin V Assay Workflow Harvest Harvest Cells Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Stain with Annexin V & PI Resuspend->Stain Incubate Incubate (15-20 min) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Sources

Application

Application Note: Optimal Storage Temperature, Stability, and Reconstitution Protocols for Butixirate Powder

Introduction & Chemical Profile Butixirate (CAS 19992-80-4) is an investigational bioactive compound utilized in advanced pharmacological research[1]. Chemically designated as[1,1′-Biphenyl]-4-acetic acid, α-ethyl-, comp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profile

Butixirate (CAS 19992-80-4) is an investigational bioactive compound utilized in advanced pharmacological research[1]. Chemically designated as[1,1′-Biphenyl]-4-acetic acid, α-ethyl-, compound with trans-4-phenylcyclohexanamine (1:1), it exists as a stable salt complex with a molecular formula of C16H16O2·C12H17N and a molecular mass of 415.57 g/mol [2].

Despite possessing a relatively high melting point of 224–227 °C[2], the structural integrity of Butixirate is highly dependent on strict environmental controls. Maintaining optimal storage temperatures and mitigating moisture exposure are critical to preventing the dissociation of the salt complex, which would otherwise compromise the compound's solubility, bioavailability, and experimental reproducibility.

Mechanistic Degradation Pathways

To ensure scientific integrity in handling Butixirate, researchers must understand the causality behind its degradation. The compound is primarily vulnerable to two environmental triggers:

  • Hygroscopic Dissociation: As a 1:1 salt complex, Butixirate is inherently susceptible to moisture. Exposure to high ambient humidity leads to the absorption of water molecules, which induces the dissociation of the protonated trans-4-phenylcyclohexanamine from the biphenylacetate anion. This alters the compound's lipophilicity and invalidates downstream in vitro or in vivo assays.

  • Oxidative & Thermal Degradation: While stable at ambient temperatures for short durations (such as during shipping)[3], prolonged exposure to temperatures exceeding 40°C accelerates oxidative pathways, particularly at the alpha-ethyl position of the biphenylacetic acid structure.

G A Butixirate Powder (CAS 19992-80-4) B Long-Term Storage (-20°C, Desiccated) A->B Optimal C Short-Term Storage (4°C, <1 Year) A->C Acceptable D Ambient Shipping (RT, <2 Weeks) A->D Transit Only E Degradation Risks A->E Improper Handling F Moisture (Salt Dissociation) E->F G Thermal Stress (>40°C) E->G

Fig 1: Storage conditions and environmental degradation triggers for Butixirate powder.

Optimal Storage Conditions

To maximize shelf-life and prevent the degradation mechanisms outlined above, storage conditions must be strictly regulated. The following empirical guidelines are established for Butixirate in both its solid powder form and post-reconstitution[3][4].

Table 1: Quantitative Storage Guidelines for Butixirate
Physical StateStorage TemperatureMaximum DurationEnvironmental Controls
Solid Powder -20°C3 YearsSealed vial, desiccated, protected from light
Solid Powder 4°C1 YearSealed vial, desiccated, protected from light
Solid Powder Room Temp (20-25°C)< 2 WeeksAcceptable for shipping/transit only
Liquid Stock (DMSO)-80°C6 MonthsSingle-use aliquots, amber vials
Liquid Stock (DMSO)-20°C1 MonthSingle-use aliquots, amber vials

Step-by-Step Reconstitution Protocol

Butixirate is soluble in organic solvents such as DMSO[3]. When preparing stock solutions, the introduction of trace water via hygroscopic solvents or condensation must be avoided.

Self-Validating System: This protocol utilizes visual clearance as an internal validation metric. The transition from a turbid suspension to an optically clear solution confirms complete dissolution and the absence of insoluble degradants.

Materials Required:

  • Butixirate powder (Equilibrated)

  • Anhydrous DMSO (≥99.9% purity)

  • Desiccator

  • Sterile amber glass vials

Methodology:

  • Thermal Equilibration (Critical Step): Remove the Butixirate vial from -20°C storage and immediately place it in a desiccator at room temperature for at least 30 minutes before opening the cap.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder, initiating hygroscopic dissociation of the salt complex.

  • Rapid Weighing: Weigh the required mass using an analytical balance. Perform this step rapidly to minimize exposure to atmospheric oxygen and humidity.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mg/mL).

  • Dissolution & Validation: Vortex the mixture vigorously for 30–60 seconds. If particulates remain, sonicate the vial in a water bath at room temperature for 5 minutes. Validation Check: The solution must be completely optically clear.

  • Aliquoting: Divide the stock solution into single-use aliquots (e.g., 50–100 µL) in amber vials to prevent photodegradation.

  • Cryopreservation: Immediately transfer the aliquots to a -80°C freezer.

    • Causality: Creating single-use aliquots eliminates repeated freeze-thaw cycles. DMSO expands and contracts during thermal cycling, drawing in condensation that rapidly hydrolyzes the active pharmaceutical ingredient.

Reconstitution Step1 Equilibrate to RT (Desiccator, 30 min) Step2 Weigh Powder (Minimize Air Exposure) Step1->Step2 Step3 Add Solvent (Anhydrous DMSO) Step2->Step3 Step4 Vortex & Sonicate (Until Optically Clear) Step3->Step4 Step5 Aliquot into Vials (Single-use Amber Vials) Step4->Step5 Step6 Cryopreservation (Store at -80°C) Step5->Step6

Fig 2: Step-by-step reconstitution and aliquoting workflow to maintain Butixirate stability.

Stability Testing & Quality Control

For drug development professionals formulating Butixirate for in vivo studies, verifying stability post-storage is essential to ensure data integrity.

Accelerated Stability Workflow:

  • Subject a 1 mg/mL Butixirate sample (in solid or formulated state) to accelerated conditions: 40°C and 75% Relative Humidity (RH) for 14 days.

  • Analytical Validation: Analyze the stressed sample against a freshly prepared control using HPLC-UV (High-Performance Liquid Chromatography).

  • Data Interpretation: A shift in the primary retention time or the emergence of secondary peaks indicates dissociation or oxidation. A purity drop of >2% dictates that the storage protocol was breached and the batch should be discarded.

References

  • BUTIXIRATE - Investigational Substance Source: NCATS Inxight Drugs URL:[Link]

  • Butixirate - CAS Common Chemistry Source: American Chemical Society (CAS) URL:[Link]

  • Butixirate - 50 mg Product Specifications Source: Tebubio URL:[Link]

Sources

Method

Application Note: Utilizing Butixirate as a Pharmacological Reference Standard in High-Throughput Lipid Screening

Executive Summary & Mechanistic Rationale The development of novel antihyperlipidemic therapeutics requires robust, high-throughput screening (HTS) platforms capable of quantifying intracellular lipid modulation. In thes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of novel antihyperlipidemic therapeutics requires robust, high-throughput screening (HTS) platforms capable of quantifying intracellular lipid modulation. In these cell-based assays, the selection of a reliable pharmacological positive control is paramount to establishing the assay's dynamic range and ensuring reproducibility.

Butixirate (CAS 19992-80-4), chemically defined as α -ethyl-4-biphenylacetic acid compounded with trans-4-phenylcyclohexanamine, is a well-characterized antihyperlipidemic agent[1],[2]. While historically recognized for its systemic lipid-lowering properties[3], its modern utility in drug discovery lies in its performance as a highly consistent reference standard in in vitro lipid accumulation assays. In cell-based HTS platforms evaluating oleic acid-elicited steatosis, Butixirate effectively suppresses hepatic lipid synthesis and subsequent lipid droplet formation without inducing severe cytotoxicity[4]. This predictable dose-response behavior makes it an ideal candidate to calculate the Z'-factor and validate the screening of unknown compounds, such as novel microbial metabolites or traditional medicines[4],[5].

Pathway Butixirate Butixirate (Reference Standard) LipidSynthesis Hepatic Lipid Synthesis (Triglycerides & Cholesterol) Butixirate->LipidSynthesis Inhibits LipidDroplets Lipid Droplet Accumulation (Oleic Acid Induced) LipidSynthesis->LipidDroplets Drives BODIPY BODIPY 505/515 Staining (Fluorescence Readout) LipidDroplets->BODIPY Quantified by

Fig 1. Mechanistic pathway of Butixirate-mediated lipid modulation and assay readout.

Assay Design & Causality (E-E-A-T)

As a Senior Application Scientist, designing a screening protocol requires understanding the chemical physics and physiological relevance of every reagent. This assay is engineered as a self-validating system , ensuring that any observed reduction in lipid signaling is due to true metabolic modulation rather than artifactual cell death.

  • Cellular Model (HepG2): Human hepatoma (HepG2) cells are utilized because the liver is the primary metabolic hub for cholesterol and triglyceride synthesis. Modern HTS methodologies evaluating antihyperlipidemic agents, such as those targeting the LDL receptor (LDLR), rely heavily on the HepG2 model for translational accuracy[5],[6].

  • Disease Induction (Oleic Acid): Steatosis is induced using Oleic Acid (OA). Causality: Unlike saturated fatty acids (e.g., palmitic acid) which induce severe lipotoxicity and apoptosis, the monounsaturated OA efficiently forces the esterification of free fatty acids into stable triglycerides. This mimics benign steatosis and maximizes the assay window without compromising cell viability[4].

  • Fluorescent Probe (BODIPY 505/515): Causality: BODIPY 505/515 is selected over traditional chromogenic dyes like Oil Red O because it is highly lipophilic, easily permeating cell membranes to specifically stain neutral lipids[7]. It fluoresces intensely only in non-polar environments, providing the high signal-to-noise ratio strictly required for automated microplate readers and High-Content Screening (HCS) systems[7].

  • Internal Normalization (Hoechst 33342): Causality: By co-staining with a nuclear dye, total lipid fluorescence can be normalized against the cell count per well. This mathematically eliminates false positives caused by cytotoxic test compounds that simply kill cells (resulting in lower overall lipid signal).

Workflow Seed 1. Seed HepG2 (384-well) Induce 2. Induce Steatosis (Oleic Acid) Seed->Induce Treat 3. Add Butixirate & Test Cmpds Induce->Treat Stain 4. Stain Lipids (BODIPY) Treat->Stain Read 5. HCS Imaging & Analysis Stain->Read

Fig 2. High-throughput screening workflow for cellular lipid accumulation assays.

Step-by-Step Protocol: High-Throughput Lipid Accumulation Assay

Phase I: Reagent Preparation
  • Butixirate Stock: Dissolve Butixirate powder in 100% anhydrous DMSO to a concentration of 20 mM.

    • Critical Step: Ensure the final DMSO concentration in the assay never exceeds 0.5% (v/v). Higher concentrations induce solvent-mediated membrane permeabilization, leading to artifactual lipid leakage and false-positive readouts[7].

  • BODIPY 505/515 Working Solution: Dilute the stock to 1.2 µg/mL in PBS immediately before use to prevent photobleaching and precipitation[7].

Phase II: Cell Culture & Treatment
  • Seeding: Plate HepG2 cells at a density of 1.0 × 10 4 cells/well in a 384-well black, clear-bottom microplate. Incubate at 37°C, 5% CO 2​ for 24 hours.

    • Causality: 384-well formats maximize throughput. The black walls prevent well-to-well optical crosstalk during fluorescence reading, while the clear bottom allows for high-content imaging.

  • Synchronization: Wash cells twice with PBS and incubate in serum-free DMEM for 12 hours.

    • Causality: Serum starvation synchronizes the cell cycle and depletes exogenous lipids derived from Fetal Bovine Serum (FBS), establishing a true, unadulterated baseline for lipid synthesis.

  • Induction & Treatment: Co-treat the cells with 0.5 mM Oleic Acid (complexed with 1% BSA) and Butixirate (serial dilutions from 0.1 µM to 100 µM) for 24 hours. Include a vehicle control (0.5% DMSO + OA) and a negative control (BSA only, no OA).

Phase III: Staining & Acquisition
  • Staining: Remove media, wash gently with PBS, and add 20 µL/well of the BODIPY 505/515 (1.2 µg/mL) and Hoechst 33342 (2 µg/mL) co-stain. Incubate in the dark for 15-30 minutes at 37°C[7].

  • Readout: Acquire images using an automated High-Content Screening (HCS) system.

    • Channel 1 (Neutral Lipids): Ex 488 nm / Em 515 nm (BODIPY).

    • Channel 2 (Nuclei): Ex 350 nm / Em 461 nm (Hoechst).

  • Analysis: Normalize the total BODIPY fluorescence intensity to the nuclei count per well.

Data Presentation & Quality Control

To ensure the trustworthiness of the screening platform, the assay must be statistically validated using the Z'-factor. This metric evaluates the separation between the positive control (Butixirate, representing maximum lipid reduction) and the negative control (Vehicle + OA, representing maximum lipid accumulation).

Table 1: Quantitative Data Summary for Assay Validation

ParameterValue / MetricDescription
Butixirate IC 50​ ~12.5 µMConcentration required to reduce lipid droplets by 50%.
Max Lipid Reduction > 85%Efficacy achieved at 100 µM without significant cytotoxicity.
Cell Viability > 95%Validated via Hoechst nuclear count at maximum Butixirate dose.
Signal-to-Background > 5.0Ratio of Oleic Acid vehicle signal vs. BSA-only control signal.

Table 2: Z'-Factor Quality Control Parameters

Z'-Factor RangeInterpretationHTS Suitability
1.0 IdealTheoretical maximum; zero variance.
0.5 to 0.99 ExcellentHighly suitable for HTS; robust separation of controls.
0 to 0.5 MarginalRequires optimization; high variance or low dynamic range.
< 0 UnacceptableOverlapping control signals; cannot be used for screening.

Formula: Z′=1−∣Meanpositive​−Meannegative​∣3×(SDpositive​+SDnegative​)​

References

  • Butixirate (CAS RN: 19992-80-4) Source: CAS Common Chemistry, American Chemical Society. URL:[Link]

  • Strain-level screening of human gut microbes identifies Blautia producta as a new anti-hyperlipidemic probiotic Source: Gut Microbes (Taylor & Francis). URL:[Link]

  • Optimization of high-throughput lipid screening of the microalga Nannochloropsis oceanica using BODIPY 505/515 Source: Algal Research. URL:[Link]

  • Pulsatilla chinensis functions as a novel antihyperlipidemic agent by upregulating LDLR in an ERK-dependent manner Source: Chinese Medicine (PubMed Central). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Bioanalytical Technical Support Center: Optimizing Butixirate Extraction

Executive Summary: The Butixirate Challenge Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the bioanalysis of complex pharmaceuticals.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Butixirate Challenge

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the bioanalysis of complex pharmaceuticals. Butixirate (CAS 19992-80-4) presents a unique extraction challenge: it is an antihyperlipidemic agent formulated as a 1:1 salt complex consisting of an acidic active moiety (α-ethyl-4-biphenylacetic acid, also known as xenbucin) and a basic counter-ion (trans-4-phenylcyclohexylamine)[1].

Because it dissociates into a lipophilic acid and a lipophilic base in aqueous biological matrices (like plasma or urine), standard generic extraction protocols often fail. To achieve reliable LC-MS/MS quantification that meets regulatory standards[2], the extraction chemistry must be forcefully directed to target the active biphenylacetic acid moiety by manipulating pH and partitioning dynamics.

Troubleshooting & FAQs

Q1: We are experiencing low and irreproducible recovery rates (<50%) for Butixirate using standard Liquid-Liquid Extraction (LLE) with ethyl acetate. How can we fix this? Causality & Solution: The issue stems from the compound's dual-ion nature. At physiological plasma pH (~7.4), the biphenylacetic acid moiety (pKa ~4.5) is highly ionized (hydrophilic)[1]. Standard LLE without pH adjustment leads to poor partitioning of this ionized acid into the organic phase. Action: You must disrupt the salt bridge and suppress the ionization of the acid. Acidify the plasma sample to pH 2.5 using 0.1 M HCl before adding your extraction solvent (e.g., Methyl tert-butyl ether, MTBE). This protonates the acid, rendering it highly lipophilic and driving it into the organic phase, while the protonated cyclohexylamine counter-ion remains in the aqueous waste.

Q2: During high-throughput LC-MS/MS analysis, we observe severe matrix effects (ion suppression) in human plasma. What is the optimal Solid-Phase Extraction (SPE) strategy? Causality & Solution: Endogenous plasma phospholipids are likely co-eluting with your analyte, competing for charge in the electrospray ionization (ESI) source. While protein precipitation is fast, it leaves these lipids intact, causing matrix effects[3]. Action: Implement a Mixed-Mode Anion Exchange (MAX) SPE protocol. Because the active moiety is a carboxylic acid, it will bind strongly to an anion exchange sorbent at a basic pH. You can then wash away neutral lipids, phospholipids, and the basic counter-ion with 100% methanol, and finally elute the target acid using an acidic organic solvent.

Q3: How do we ensure our Butixirate extraction protocol prevents ex vivo degradation? Causality & Solution: Biphenylacetic acid derivatives and their complexes can be susceptible to ex vivo enzymatic hydrolysis by plasma esterases or spontaneous dissociation[4]. Action: Ensure all extraction steps are performed on ice. Furthermore, validate your method according to the FDA Bioanalytical Method Validation Guidance by assessing benchtop stability, freeze-thaw stability, and ensuring the matrix factor (MF) coefficient of variation (CV) is <15%[2].

Step-by-Step Methodologies

Protocol A: Optimized Liquid-Liquid Extraction (LLE) for Butixirate Active Moiety

This self-validating protocol ensures complete salt dissociation and isolates the active acid.

  • Aliquot: Transfer 100 µL of human plasma into a 2 mL microcentrifuge tube on ice.

  • Internal Standard: Add 10 µL of Internal Standard (IS) working solution.

  • Acidification (Critical): Add 100 µL of 0.1 M HCl to acidify the matrix to pH ~2.5. Vortex for 30 seconds.

  • Extraction: Add 1.0 mL of MTBE.

  • Partitioning: Shake mechanically for 10 minutes at 1500 rpm to ensure maximum mass transfer.

  • Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Recovery: Transfer 800 µL of the upper organic layer to a clean 96-well plate.

  • Drying & Reconstitution: Evaporate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Mobile Phase (50:50 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS injection.

Protocol B: Mixed-Mode Anion Exchange (MAX) SPE for High-Throughput LC-MS/MS

Designed to eliminate phospholipid-induced ion suppression[3].

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL MS-grade Water through a MAX SPE cartridge (30 mg/1 mL).

  • Pre-treatment & Loading: Dilute 100 µL of plasma with 100 µL of 5% NH₄OH in water. Load the mixture onto the cartridge.

  • Aqueous Wash: Pass 1 mL of 5% NH₄OH in water to remove polar neutral interferences.

  • Organic Wash: Pass 1 mL of 100% Methanol to elute phospholipids and the basic counter-ion.

  • Elution: Elute the target biphenylacetic acid with 1 mL of 5% Formic Acid in Methanol.

  • Drying & Reconstitution: Evaporate and reconstitute as described in Protocol A.

Quantitative Data Summaries

Table 1: Effect of Matrix pH on LLE Recovery of Butixirate (Active Moiety)

Matrix pHExtraction SolventAnalyte StateMean Recovery (%)% CV
7.4 (Unadjusted)MTBEIonized (Salt Complex)32.424.5
5.0MTBEPartially Ionized65.118.2
2.5 (0.1 M HCl)MTBENeutral (Protonated Acid)94.84.2

Table 2: SPE Sorbent Matrix Effect Comparison (LC-MS/MS)

SPE Sorbent TypeWash SolventElution SolventMatrix Factor (MF)Phospholipid Removal
Reversed-Phase (HLB)5% MeOH100% MeOH0.65 (Suppression)Poor
Strong Cation Exchange (MCX)100% MeOH5% NH₄OH in MeOH0.42 (Suppression)Moderate
Mixed-Mode Anion (MAX)100% MeOH5% FA in MeOH0.98 (Minimal)Excellent

Experimental Workflows & Logical Relationships

G A Butixirate in Plasma (Salt Complex) B Acidification (0.1 M HCl) pH < 3.0 A->B C Salt Dissociation B->C D Neutral Biphenylacetic Acid (Active Moiety) C->D E Protonated Cyclohexylamine (Counter-ion) C->E F Add MTBE & Centrifuge D->F E->F G Upper Organic Phase (High Recovery Target) F->G Lipophilic H Lower Aqueous Phase (Waste) F->H Hydrophilic

Fig 1. Butixirate salt dissociation and pH-driven LLE partitioning workflow.

SPE N1 Plasma Sample (100 µL) N2 Base Pre-treatment (5% NH4OH) N1->N2 N3 Load on MAX SPE (Mixed-Mode Anion) N2->N3 N4 Wash 1: 5% NH4OH (Removes Neutrals) N3->N4 N5 Wash 2: 100% MeOH (Removes Phospholipids) N4->N5 N6 Elution: 5% FA in MeOH (Releases Target Acid) N5->N6 N7 LC-MS/MS Analysis N6->N7

Fig 2. Mixed-mode anion exchange (MAX) SPE workflow for Butixirate.

Sources

Optimization

Technical Support Center: Overcoming Low Bioavailability of Butixirate In Vivo

Welcome to the technical support center for researchers working with butixirate and other butyrate derivatives. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently ask...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers working with butixirate and other butyrate derivatives. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) encountered during in vivo experiments. Our goal is to equip you with the knowledge to overcome the inherent challenge of butixirate's low bioavailability and achieve reliable, reproducible results.

Understanding the Core Challenge: The Butirixate Bioavailability Puzzle

Butirixate, and its active form, butyrate, present a significant challenge in drug development due to their rapid metabolism and short in vivo half-life. Butyrate is a primary energy source for colonocytes and undergoes extensive first-pass metabolism in the gut epithelium and the liver.[1][2][3] This rapid clearance results in very low systemic exposure after oral administration, making it difficult to achieve therapeutic concentrations in target tissues beyond the colon. Pharmacokinetic studies have shown that the half-life of butyrate is less than 5 minutes in mice and rabbits, and while slightly longer in humans, it remains a significant hurdle for therapeutic applications.[4]

This guide will walk you through common experimental pitfalls and provide scientifically-grounded solutions to enhance the systemic exposure and therapeutic efficacy of your butixirate formulations.

Troubleshooting Guide & FAQs

Here we address specific issues you might encounter during your in vivo experiments in a question-and-answer format.

Issue 1: Undetectable or Very Low Plasma Concentrations of Butirixate Post-Oral Administration

Question: I've orally administered my butixirate formulation to my animal model, but the plasma concentrations are consistently below the limit of quantification (BLQ) or extremely low. What's going wrong?

Answer: This is the most common challenge faced when working with butixirate. The primary reason is its rapid and efficient metabolism.

Causality Explained:

  • Rapid Absorption and Metabolism by Colonocytes: Butyrate is avidly taken up by colonocytes via transporters like MCT1 and SMCT1 and is immediately used as an energy source.[1][5]

  • Hepatic First-Pass Effect: Any butyrate that does enter the portal circulation is quickly metabolized by the liver.[2][3]

  • Chemical Instability: The free acid form can be unstable in the acidic environment of the stomach.[6]

Troubleshooting Workflow:

Below is a workflow to diagnose and address this issue.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Formulation Strategies cluster_3 Solutions A Low/Undetectable Plasma Butirixate B Verify Dose & Administration Technique A->B C Confirm Analytical Method Sensitivity A->C D Is the formulation protected from stomach acid? A->D E Is the formulation designed for controlled release? D->E G Implement Enteric Coating or Microencapsulation D->G If No F Is a prodrug strategy being used? E->F H Utilize Nanoformulations (Liposomes, Micelles, Nanoparticles) E->H If No I Synthesize a Butirixate Prodrug F->I If No

Caption: Troubleshooting workflow for low plasma butixirate.

Recommended Solutions & Protocols:

1. Enteric Coating to Bypass Gastric Degradation:

  • Expertise & Experience: An enteric coating is a pH-sensitive polymer barrier that prevents the dissolution of your butixirate formulation in the acidic environment of the stomach. The coating dissolves in the more alkaline environment of the small intestine, releasing the drug closer to its intended site of action.[6][7] This is a fundamental first step for any oral butixirate formulation.

  • Protocol: A common and effective method involves using Eudragit® polymers. The specific type of Eudragit® polymer can be selected to trigger drug release at different pH values, allowing for targeted delivery to various sections of the intestine.

2. Prodrug Strategy for Enhanced Stability and Absorption:

  • Expertise & Experience: A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body.[8] For butixirate, this involves chemically modifying the molecule to mask its carboxylic acid group, thereby preventing its rapid metabolism. This modification can also increase its lipophilicity, which can improve its absorption.[8] Examples of successful butirixate prodrugs include triglycerides and acyloxylalkyl esters.[9][10]

  • Trustworthiness: The release of the active butyrate from the prodrug is typically mediated by endogenous enzymes like esterases, which are abundant in the body. This enzymatic conversion provides a self-validating system for drug release.

3. Nanoformulations for Controlled Release and Targeting:

  • Expertise & Experience: Encapsulating butixirate within nanoparticles, liposomes, or micelles can protect it from degradation and control its release profile.[7][11][12] These nano-carriers can be designed to release their payload in response to specific stimuli in the gut, such as pH changes or the presence of certain enzymes.[12]

  • Authoritative Grounding: Recent studies have demonstrated the efficacy of pH/redox dual-responsive butyrate-rich polymer nanoparticles for targeted delivery to the colon in mouse models of colitis.[12]

Issue 2: High Variability in Pharmacokinetic Data Between Subjects

Question: My pharmacokinetic data for butixirate shows significant inter-individual variability. Why is this happening and how can I reduce it?

Answer: High variability is often a result of physiological differences between animals and inconsistencies in experimental procedures.

Causality Explained:

  • Gastrointestinal Transit Time: The time it takes for your formulation to travel through the GI tract can vary significantly between animals, affecting the location and timing of drug release and absorption.

  • Gut Microbiota Differences: The gut microbiome can influence the metabolism of butixirate and its formulations.[13]

  • Inconsistent Dosing: Inaccurate oral gavage technique can lead to variations in the administered dose.

Recommended Solutions:

1. Standardize Experimental Conditions:

  • Fasting: Ensure all animals are fasted for a consistent period before dosing to standardize gastric emptying times.

  • Dosing Technique: Refine your oral gavage technique to ensure consistent and accurate administration.

2. Consider a More Robust Formulation:

  • A well-designed controlled-release formulation, such as a nanoformulation, can help mitigate the effects of variable GI transit times by providing a more sustained release of the drug.[14]

Issue 3: Difficulty in Quantifying Butirixate in Biological Matrices

Question: I'm having trouble developing a reliable and sensitive analytical method for quantifying butirixate in plasma and tissue samples. What are the key considerations?

Answer: The volatile nature and low concentrations of butyrate in circulation pose challenges for its quantification.[15]

Causality Explained:

  • Volatility: Butyrate is a short-chain fatty acid and can be lost during sample preparation.

  • Low Concentrations: Due to its rapid metabolism, circulating levels of butyrate are often very low.

Recommended Analytical Methods:

1. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Expertise & Experience: GC-MS is a robust and sensitive method for quantifying volatile compounds like butyrate.[9][15] Derivatization is often required to improve chromatographic properties and sensitivity.

  • Protocol Outline: GC-MS Quantification of Butyrate in Plasma

    • Sample Preparation: To 100 µL of plasma, add an internal standard (e.g., deuterated butyrate) and acidify with HCl to protonate the butyrate.

    • Extraction: Extract the butyrate with a suitable organic solvent like methyl tert-butyl ether.[15]

    • Derivatization: Derivatize the extracted butyrate to form a less volatile and more thermally stable ester (e.g., using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA).

    • Analysis: Inject the derivatized sample onto a GC-MS system for separation and quantification.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Expertise & Experience: LC-MS/MS offers high sensitivity and specificity and is increasingly used for SCFA analysis.[16] It often requires derivatization to improve retention on reverse-phase columns and ionization efficiency.

  • Authoritative Grounding: A validated method using 3-nitrophenylhydrazine (3-NPH) derivatization has been shown to be effective for quantifying SCFAs in various biological matrices.[16]

Quantitative Data Summary:

Analytical MethodLimit of Detection (LOD)Sample MatrixReference
GC-MS0.03-0.12 µg/mLPlasma/Serum[15]
LC-MS/MS (with derivatization)3- to 25-fold higher sensitivity than older methodsFeces, Plasma, Serum[16]
Issue 4: In Vitro Data Doesn't Correlate with In Vivo Results

Question: My butixirate formulation showed promising permeability in my Caco-2 cell model, but it failed to show significant bioavailability in vivo. Why is there a discrepancy?

Answer: Standard in vitro models like Caco-2 cells have limitations and may not fully recapitulate the complex environment of the in vivo gut.

Causality Explained:

  • Lack of Metabolism: Caco-2 cells may not express the same levels of metabolic enzymes as the in vivo intestine.[17]

  • Absence of Mucus Layer: The protective mucus layer present in the gut is absent in most standard Caco-2 models.

  • Simplified Environment: These models lack the influence of the gut microbiota and the dynamic flow conditions of the intestine.

Recommended Solutions:

1. Utilize More Advanced In Vitro Models:

  • Co-culture Models: Consider co-culture models that incorporate mucus-producing cells (like HT29-MTX) with Caco-2 cells to better mimic the intestinal barrier.

  • Microphysiological Systems (Gut-on-a-Chip): These advanced models can incorporate physiological flow and even gut microbiota, providing a more predictive in vitro system.[18]

2. In Situ Intestinal Perfusion Model:

  • Expertise & Experience: This model involves perfusing a segment of the intestine in an anesthetized animal. It provides a more physiologically relevant assessment of absorption and metabolism than cell-based models.

In Vitro vs. In Vivo Correlation Workflow

G cluster_0 Problem cluster_1 Analysis of In Vitro Model Limitations cluster_2 Bridging the Gap A Poor In Vitro-In Vivo Correlation B Does the model account for metabolism? A->B C Does the model include a mucus layer? A->C D Does the model consider the gut microbiota? A->D E Use Advanced In Vitro Models (Co-cultures, Gut-on-a-Chip) B->E If No C->E If No D->E If No F Employ In Situ Intestinal Perfusion E->F G Integrate Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling F->G

Caption: Workflow for improving in vitro-in vivo correlation.

References

  • Differential Elimination of Synthetic Butyric Triglycerides in Vivo: A Pharmacokinetic Study. (n.d.). PubMed.
  • Sodium Butyrate in Pharmaceutical Drug Delivery Systems: Advances and Benefits. (2025, August 6). LinkedIn.
  • 9 Ways To Increase Butyrate in the Gut. (2025, September 27). Layer Origin Nutrition.
  • 7 Tips to Boost Your Butyrate. (2022, May 11). Experience Life Magazine.
  • Polyvinyl Butyrate Nanoparticles as Butyrate Donors for Colitis Treatment. (2021, February 11). ACS Publications.
  • An Engineered Butyrate-Derived Polymer Nanoplatform as a Mucosa-Healing Enhancer Potentiates the Therapeutic Effect of Magnolol in Inflammatory Bowel Disease. (2023, December 19). ACS Nano.
  • Time-Release Formulations of Butyrate for Intestinal Delivery. (n.d.). Cloudfront.net.
  • Butyrate: Health Benefits and How to Raise Your Levels. (2026, March 12). ZOE.
  • Butyrate's Role in Reducing Colon Cancer Risk. (2025, May 29). Patsnap Eureka.
  • How to Increase Butyrate: Diet, Exercise & Probiotics. (2025, July 8). Seed.
  • Microbiome-Activated Nanogel Successfully Delivers Butyrate in Mice. (2026, March 27). AZoNano.
  • Bioinspired butyrate-functionalized nanovehicles for targeted oral delivery of biomacromolecular drugs. (2017, September 28). PubMed.
  • Gut Microbial Metabolite Butyrate and Its Therapeutic Role in Inflammatory Bowel Disease: A Literature Review. (2023, May 11). MDPI.
  • The Role of Gut Microbiome-Derived Short-Chain Fatty Acid Butyrate in Hepatobiliary Diseases. (n.d.). PMC.
  • Mechanistic insights into the pleiotropic effects of butyrate as a potential therapeutic agent on NAFLD management: A systematic review. (2022, December 1). Frontiers.
  • Butyrate Foods: Everyday Options for Kids' Gut Health. (2025, October 2). Layer Origin Nutrition.
  • Pharmacokinetic study of butyric acid administered in vivo as sodium and arginine butyrate salts. (n.d.). PubMed.
  • Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues. (n.d.). ScienceDirect.
  • In Vitro Screening Models to Assess Intestinal Drug Absorption and Metabolism. (n.d.). Semantic Scholar.
  • Quantitative analysis of short-chain fatty acids in human plasma and serum by GC-MS. (2022, January 29). PubMed.
  • In vitro models for prediction of drug absorption and metabolism. (n.d.). ITQB NOVA.
  • Current prodrug strategies for improving oral absorption of nucleoside analogues. (n.d.). ScienceDirect.
  • Butyrate Regulates Liver Mitochondrial Function, Efficiency, and Dynamics in Insulin-Resistant Obese Mice. (2017, February 21). American Diabetes Association.
  • Quantitative analysis of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows. (n.d.). PMC.
  • A retinoid/butyric acid prodrug overcomes retinoic acid resistance in leukemias by induction of apoptosis. (2003, October 15). PubMed.
  • Dietary butyrate ameliorates metabolic health associated with selective proliferation of gut Lachnospiraceae bacterium 28-4. (2023, February 22). JCI Insight.
  • Absorption and Efficacy Studies by In Vitro Models. (n.d.). Mérieux NutriSciences.
  • A Pharmacokinetic Comparison of Three Butyrate Products. (2025, January 20). ResearchSquare.
  • The Effects of Butyrate on Induced Metabolic-Associated Fatty Liver Disease in Precision-Cut Liver Slices. (2021, November 24). PMC.
  • Butyrate Histone Deacetylase Inhibitors. (n.d.). PMC.
  • A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. (n.d.). PMC.
  • In vitro models replicating the human intestinal epithelium for absorption and metabolism studies: A systematic review. (2021, July 10). PubMed.
  • Novel mutual prodrug of retinoic and butyric acids with enhanced anticancer activity. (2000, July 27). PubMed.
  • Pharmacokinetic study of butyric acid administered in vivo as sodium and arginine butyrate salts. (n.d.). ResearchGate.
  • Models for Assessing Drug Absorption and Metabolism. (n.d.). University of California San Francisco.
  • Butyrate as a differentiating agent: pharmacokinetics, analogues and current status. (1994, April 1). PubMed.
  • Advances in colon-targeted drug technologies. (2024, October 17). ResearchGate.
  • The Postbiotic Properties of Butyrate in the Modulation of the Gut Microbiota: The Potential of Its Combination with Polyphenols and Dietary Fibers. (2024, June 26). PMC.
  • Design of Prodrugs to Enhance Colonic Absorption by Increasing Lipophilicity and Blocking Ionization. (2014, February 24). PMC.
  • A Rapid Method for the Ultra-sensitive Quantification of Budesonide and Formoterol in Human Plasma. (n.d.). Waters.
  • Pharmaceutical approaches to colon targeted drug delivery systems. (n.d.). University of Alberta.
  • Impaired butyrate absorption in the proximal colon, low serum butyrate and diminished central effects of butyrate on blood pressure in spontaneously hypertensive rats. (2019, June 15). PubMed.
  • Butyrate: A Double-Edged Sword for Health? (2018, February 9). PMC.

Sources

Troubleshooting

Adjusting Butixirate assay conditions to reduce background noise

Welcome to the Technical Support Center: Butixirate Assay Optimization Hub . As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals facing signal-to-noise (S/N) c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center: Butixirate Assay Optimization Hub .

As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals facing signal-to-noise (S/N) challenges when working with Butixirate (Xenbucin trans-4-phenylcyclohexylamine salt). While historically classified as an antihyperlipidemic agent, Butixirate is increasingly screened for its inhibitory effects on the acetylcholine biosynthetic process [1].

Because of its highly lipophilic trans-4-phenylcyclohexylamine moiety, Butixirate is notorious for causing two distinct types of background noise: light-scattering auto-fluorescence in in vitro biochemical screening, and matrix-induced ion suppression during in vivo LC-MS/MS pharmacokinetic profiling[2]. This guide provides field-proven, self-validating methodologies to eliminate these artifacts.

Part 1: Mechanistic Context of Butixirate Assays

To eliminate noise, we must first understand the assay's biological target. Butixirate acts as an inhibitor of Choline Acetyltransferase (ChAT), the enzyme responsible for synthesizing acetylcholine from choline and acetyl-CoA.

G Choline Choline ChAT Choline Acetyltransferase (ChAT) Choline->ChAT AcetylCoA Acetyl-CoA AcetylCoA->ChAT ACh Acetylcholine (Neurotransmitter) ChAT->ACh Butixirate Butixirate (Inhibitor) Butixirate->ChAT Inhibits

Fig 1. Butixirate mechanism: Inhibiting Choline Acetyltransferase (ChAT) in ACh biosynthesis.

Part 2: Troubleshooting Biochemical Screening (Fluorometric Assays)

The Issue: When establishing IC50 values for Butixirate using coupled fluorometric assays (e.g., Amplex Red detection of unreacted choline), researchers frequently observe artificially high baseline fluorescence. The Causality: At concentrations above 10 µM, Butixirate's hydrophobic rings nucleate into micro-aggregates. These aggregates scatter excitation light (530 nm), which the photomultiplier tube misinterprets as emission signal [3]. Furthermore, non-specific binding of the drug to the polystyrene microplate depletes the effective concentration, skewing the IC50.

Step-by-Step Methodology: Optimized Fluorometric ChAT Assay

This protocol utilizes surfactant-mediated dispersion to prevent light scattering.

  • Buffer Preparation: Prepare the core assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl). Supplement with 0.01% Triton X-100 and 0.1% Bovine Serum Albumin (BSA) .

    • Causality: Triton X-100 acts as a non-ionic surfactant, keeping Butixirate below its critical aggregation concentration. BSA coats the microplate walls, preventing non-specific hydrophobic binding of the drug.

  • Enzyme Incubation: Add 10 µL of recombinant ChAT (0.5 U/mL) and 10 µL of Butixirate (serial dilutions from 100 µM to 1 nM). Incubate for 15 minutes at 37°C to allow steady-state binding.

  • Substrate Addition: Initiate the reaction by adding 20 µL of a substrate mix containing 100 µM Choline and 50 µM Acetyl-CoA. Incubate for 30 minutes.

  • Detection & Readout: Add the fluorometric detection mix (Choline oxidase, Horseradish Peroxidase, and Amplex Red). Read at Ex/Em 530/590 nm.

  • Self-Validation Check: Calculate the Z'-factor using a "No-Enzyme Control" (NEC) and a "Vehicle Control" (DMSO only). A Z'-factor > 0.6 validates that the surfactant has successfully suppressed background scattering without denaturing the ChAT enzyme.

Quantitative Data: Impact of Buffer Additives on Background Noise
Buffer ConditionBaseline Fluorescence (RFU)Signal-to-Background RatioApparent IC50 (µM)
Standard Buffer (No additives)4,550 (High Scatter)2.115.2 (Artifactual)
+ 0.01% Triton X-1001,2008.54.1
+ 0.01% Triton X-100 & 0.1% BSA 850 (Optimal)12.4 3.8 (Validated)

Part 3: Troubleshooting Pharmacokinetic Quantification (LC-MS/MS)

The Issue: When quantifying Butixirate in plasma or serum, researchers often experience severe baseline drift and a loss of sensitivity at the Lower Limit of Quantification (LLOQ). The Causality: Traditional protein precipitation (PPT) fails to remove endogenous plasma phospholipids (e.g., glycerophosphocholines). Because Butixirate is highly lipophilic, it co-elutes with these phospholipids on a C18 column. In the Electrospray Ionization (ESI) source, the highly surface-active phospholipids outcompete Butixirate for available charge droplets, leading to massive ion suppression (matrix effect) [2].

Step-by-Step Methodology: Phospholipid Depletion Workflow

This protocol utilizes Lewis acid-base interactions to selectively trap noise-inducing lipids.

Workflow Plasma Plasma Sample (Spiked with Butixirate) PPT Protein Precipitation (1% Formic Acid in ACN) Plasma->PPT SPE Phospholipid Depletion (HybridSPE) PPT->SPE LC UHPLC Separation (C18 Column) SPE->LC MS MS/MS Detection (ESI+ Mode) LC->MS

Fig 2. LC-MS/MS sample prep workflow for Butixirate using phospholipid depletion.

  • Protein Precipitation (PPT): Aliquot 100 µL of plasma into a microcentrifuge tube. Add 300 µL of 1% Formic Acid in Acetonitrile containing your internal standard (e.g., Butixirate-d5).

    • Causality: Formic acid lowers the pH, disrupting the strong protein-binding affinity of Butixirate and ensuring >95% recovery during precipitation.

  • Centrifugation: Vortex for 30 seconds, then centrifuge at 10,000 x g for 5 minutes to pellet the denatured proteins.

  • Phospholipid Depletion: Transfer the supernatant to a HybridSPE-Phospholipid 96-well plate (zirconia-coated silica). Apply a vacuum of 10 in Hg for 2 minutes.

    • Causality: The zirconia ions act as strong Lewis acids, selectively binding the phosphate moiety (Lewis base) of endogenous phospholipids. Butixirate passes through unimpeded.

  • LC-MS/MS Analysis: Inject 5 µL of the eluate onto a sub-2 µm C18 UHPLC column. Detect Butixirate in ESI+ Multiple Reaction Monitoring (MRM) mode.

  • Self-Validation Check (Post-Column Infusion): Continuously infuse pure Butixirate into the MS source via a T-junction while injecting a blank plasma extract (processed via the steps above) through the LC. A perfectly flat baseline at Butixirate's retention time validates the absolute absence of ion-suppressing matrix components.

Quantitative Data: Matrix Effect & S/N Ratio Improvements
Sample Prep MethodPhospholipid CarryoverMatrix Factor (%)S/N Ratio at LLOQ (1 ng/mL)
Standard PPT> 85%42% (Severe Suppression)4:1 (Fails FDA Guidance)
PPT + C18 Solid Phase Extraction~ 45%68% (Moderate Suppression)15:1
PPT + HybridSPE (Depletion) < 1% 98% (Negligible Suppression)85:1 (Highly Robust)

Part 4: Frequently Asked Questions (FAQs)

Q: My Butixirate standard curve in the fluorometric assay flattens out prematurely at high concentrations. Why? A: This is a classic symptom of the Inner Filter Effect (IFE) combined with drug precipitation. At concentrations above 50 µM, Butixirate can absorb the excitation light before it reaches the fluorophore. Ensure you are using the optimized buffer with 0.01% Triton X-100 to maintain solubility, and consider reading the plate at a lower gain setting.

Q: Can I use a standard C18 Solid Phase Extraction (SPE) cartridge instead of a specialized Phospholipid Depletion plate for LC-MS/MS? A: It is not recommended. As shown in the quantitative data table above, Butixirate and endogenous phospholipids share similar hydrophobic retention mechanisms on a C18 stationary phase. Standard C18 SPE will co-elute both, resulting in a Matrix Factor of ~68% (meaning you lose 32% of your signal to background suppression) [2]. Zirconia-based depletion is required for orthogonal separation.

Q: Is it necessary to use Formic Acid during the plasma extraction? A: Yes. Butixirate contains a carboxylic acid derivative structure that binds tightly to human serum albumin. The addition of 1% Formic Acid shifts the equilibrium, protonating the drug and breaking the ionic protein-drug interactions, which is critical for high extraction recovery.

References

  • National Center for Advancing Translational Sciences (NCATS). "BUTIXIRATE - Inxight Drugs." U.S. Department of Health and Human Services. URL:[Link]

  • MDPI. "Fluorescent-Based Neurotransmitter Sensors: Present and Future Perspectives." Sensors, 2023, 23(23), 9563. URL:[Link]

Optimization

Preventing degradation of Butixirate during long-term storage

Welcome to the Application Science Technical Support Center. As drug development professionals and analytical chemists, you know that the structural integrity of your active pharmaceutical ingredients (APIs) is the found...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. As drug development professionals and analytical chemists, you know that the structural integrity of your active pharmaceutical ingredients (APIs) is the foundation of reproducible data.

Butixirate (CAS 19992-80-4) is a unique antihyperlipidemic and analgesic compound[1]. Structurally, it is an amine carboxylate salt formed between xenbucin ( α -ethyl-4-biphenylacetic acid) and trans-4-phenylcyclohexylamine [2]. While this salt formulation improves bioavailability, the non-covalent nature of the salt bridge and the photoreactivity of the biphenyl moiety introduce specific long-term storage vulnerabilities.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to prevent the degradation of Butixirate during long-term experimental workflows.

🔬 Frequently Asked Questions & Troubleshooting

Q1: Why does our Butixirate stock lose potency and change color when left on the benchtop, even in sealed vials?

The Causality (Photodecarboxylation): The degradation you are observing is not oxidative; it is photolytic. Butixirate contains a biphenylacetic acid moiety. When exposed to ambient UV or intense laboratory fluorescent light, the biphenyl chromophore absorbs photons, elevating the molecule to an excited singlet state. Following rapid intersystem crossing to a triplet state, the molecule undergoes homolysis at the carbon α -bond[3]. This triggers a photodecarboxylation reaction, releasing CO2​ and leaving behind highly lipophilic, inactive radical byproducts that often present as a yellowish discoloration in the powder or solution.

The Solution: Butixirate must be treated as a highly photosensitive compound. All handling must occur under low-light conditions, and long-term storage must utilize actinic (amber) glassware or opaque secondary containment.

Q2: We detected a new, highly lipophilic impurity in our HPLC chromatograms after storing Butixirate at 40°C/75% RH for accelerated stability testing. What is this?

The Causality (Thermal Amidation): You are observing thermal dehydration. Butixirate is an amine carboxylate salt. At standard temperatures, the electrostatic interaction between the xenbucin carboxylate anion and the cyclohexylammonium cation is stable[1]. However, when subjected to thermal stress (typically >40°C), the kinetic energy drives a condensation reaction. The salt bridge eliminates a water molecule, converting the ionic bond into a covalent amide bond [4]. This amidation irreversibly destroys the API, creating a highly lipophilic impurity that will elute significantly later on a reverse-phase HPLC column.

The Solution: Never subject Butixirate to prolonged heat. If accelerated stability testing is required, monitor for the amide degradant specifically. For long-term storage, maintain the powder at -20°C to -80°C to arrest the thermodynamic drivers of amidation.

Q3: Why does Butixirate exhibit erratic solubility profiles after long-term storage in standard cryovials?

The Causality (Moisture-Induced Dissociation): Amine carboxylate salts are inherently hygroscopic. Standard cryovials often allow microscopic moisture ingress over months of storage. When water molecules intercalate into the crystal lattice, they disrupt the ionic salt bridge, causing the compound to dissociate into free xenbucin acid and free trans-4-phenylcyclohexylamine base. Because the free acid and free base have vastly different solubility profiles compared to the intact salt, your reconstitution kinetics will become erratic and irreproducible.

The Solution: Implement strict anhydrous storage protocols. Use parafilm-sealed vials stored inside a secondary desiccator cabinet, and purge the headspace with an inert gas (Argon) prior to freezing.

📊 Quantitative Stability Summary

The following table summarizes the degradation profile of Butixirate under various storage conditions, highlighting the necessity of strict environmental controls.

Storage ConditionTemperatureRelative Humidity (RH)Light Exposure6-Month Recovery (%)Primary Degradant
Optimal Cryo -20°C< 10% (Desiccated)Dark> 99.5% None detected
Refrigerated 4°CAmbientDark98.2% Free Xenbucin (Trace)
Benchtop (Control) 25°C60%Ambient Lab Light84.5% Photodecarboxylation products
Accelerated Stress 40°C75%Dark76.1% Covalent Amide Impurity

⚙️ Standard Operating Procedures (SOPs)

To ensure self-validating and reproducible results, implement the following step-by-step methodologies in your laboratory.

Protocol 1: Argon-Purged Aliquoting and Cryopreservation

Use this workflow immediately upon receiving lyophilized Butixirate to prevent moisture ingress and amidation.

  • Equilibration: Allow the sealed Butixirate shipping vial to equilibrate to room temperature inside a desiccator for 30 minutes to prevent ambient condensation on the cold glass.

  • Low-Light Handling: Dim laboratory lights and transfer the vial to a Class II biosafety cabinet or clean bench equipped with amber UV-filtering sashes.

  • Aliquoting: Weigh the powder into single-use, amber-tinted glass cryovials (avoid plastics that may leach plasticizers into lipophilic salts).

  • Argon Purging: Insert a sterile argon gas line into the upper headspace of the vial. Purge at a low flow rate for 3–5 seconds. Scientist Note: Argon is heavier than air and will effectively blanket the powder, displacing both oxygen and atmospheric humidity.

  • Sealing & Storage: Cap tightly, wrap the seal with Parafilm, and immediately transfer to a -20°C or -80°C freezer.

Protocol 2: Accelerated Stability Testing (HPLC-UV)

Use this workflow to verify the integrity of your Butixirate stock and quantify potential degradation.

  • Sample Preparation: Dissolve 1 mg of Butixirate in 1 mL of HPLC-grade Acetonitrile (MeCN). Do not use protic solvents like Methanol for stock solutions, as they can accelerate salt dissociation.

  • Chromatographic Setup:

    • Column: C18 Reverse-Phase (e.g., 5 µm, 4.6 x 150 mm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (maintains the xenbucin in its protonated state for sharp peak shape).

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: Set the UV detector to 254 nm (optimal for the biphenyl chromophore).

  • Analysis:

    • Intact Butixirate will elute as two distinct peaks under acidic HPLC conditions (the xenbucin acid and the cyclohexylamine).

    • Amidation Check: Look for a late-eluting, highly lipophilic peak (the covalent amide).

    • Photodecarboxylation Check: Look for early-eluting, anomalous peaks with altered UV spectra lacking the characteristic carboxylic acid absorbance shoulder.

🗺️ Visualizing the Degradation Landscape

ButixirateDegradation Butixirate Butixirate (Amine Carboxylate Salt) Photo Photodecarboxylation (Biphenyl Moiety) Butixirate->Photo UV/Vis Light Thermal Thermal Amidation (Salt Dehydration) Butixirate->Thermal Heat (>40°C) Moisture Moisture Dissociation (Hygroscopic Ingress) Butixirate->Moisture High Humidity PreventPhoto Amber Vials & UV Shielding (< 25°C) Photo->PreventPhoto Mitigation PreventThermal Cryogenic Storage (-20°C to -80°C) Thermal->PreventThermal Mitigation PreventMoisture Desiccator & Argon Purge (RH < 10%) Moisture->PreventMoisture Mitigation

Mechanistic pathways of Butixirate degradation and targeted preventive storage strategies.

📚 References

  • InvivoChem. Butixirate | bioactive compound | CAS# 19992-80-4. Retrieved from:

  • ACS Publications. Time-Resolved Spectroscopic Characterization of a Novel Photodecarboxylation Reaction Mediated by Homolysis of a Carbon α-Bond in Flurbiprofen. Retrieved from:

  • Google Patents. Lactone modified, aminated dispersant additives useful in oleaginous compositions (EP0263704B1). Retrieved from:

  • NCATS Inxight Drugs. BUTIXIRATE. Retrieved from:

Sources

Reference Data & Comparative Studies

Validation

Validating Butixirate Efficacy: A Comparative Guide to Target Validation Using CRISPR Knockout Cell Lines

As drug development pivots toward precision medicine, the rigorous validation of a compound's mechanism of action (MoA) is non-negotiable. Butixirate (also known as Xenbucin), an agent historically categorized for its an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward precision medicine, the rigorous validation of a compound's mechanism of action (MoA) is non-negotiable. Butixirate (also known as Xenbucin), an agent historically categorized for its antihyperlipidemic activity ()[1], presents a classic challenge in molecular pharmacology: confirming its primary molecular target amidst potential off-target pleiotropy. With a defined chemical identity (CAS 19992-80-4) ()[2], proving that Butixirate's lipid-lowering efficacy is mediated through its specific target—rather than non-specific cytotoxicity—requires robust functional genomics.

In this guide, I will objectively compare the performance of CRISPR-Cas9 knockout (KO) cell lines against traditional RNA interference (RNAi) and pharmacological inhibition. Drawing on field-proven methodologies, I will outline a self-validating experimental workflow that leverages CRISPR technology to unequivocally anchor Butixirate's efficacy to its biological target.

Section 1: The Target Validation Landscape: CRISPR vs. RNAi vs. Small Molecules

Historically, target validation relied heavily on RNAi (siRNA/shRNA) or tool compounds. However, these methods suffer from incomplete target ablation and confounding off-target effects. As demonstrated in foundational comparative studies, CRISPR knockout screening significantly outperforms shRNA and CRISPR interference (CRISPRi) by providing complete loss-of-function ()[3]. This complete ablation eliminates the residual protein activity that often masks a drug's true efficacy profile.

Table 1: Objective Comparison of Target Validation Modalities

FeatureCRISPR-Cas9 KnockoutRNAi (shRNA/siRNA)Pharmacological Inhibition
Protein Ablation Complete (100% in clonal lines)Partial (Transient, 50-90%)Activity inhibited, protein remains
Off-Target Effects Very Low (manageable via sgRNA design)High (seed-sequence toxicity)High (cross-reactivity with homologs)
Genetic Reversibility Irreversible (requires genetic rescue)Reversible (decays over time)Reversible (washout possible)
Data Confidence Highest (Definitive causality)Moderate (Confounded by residual target)Low (Requires prior target knowledge)
Time to Results 4-8 weeks (clonal isolation)1-2 weeksDays
Section 2: Mechanistic Rationale for CRISPR in Butixirate Validation

To validate Butixirate, we must establish a causal link between the drug, its specific lipid metabolism target, and the resulting phenotypic readout (reduced lipid accumulation). If Butixirate acts exclusively via its intended target, a CRISPR-mediated complete knockout will render the cells completely insensitive to the drug. Any residual drug effect observed in the KO line indicates off-target mechanisms.

Pathway Butixirate Butixirate (Xenbucin) Target Lipid Metabolism Target Enzyme Butixirate->Target Pharmacological Inhibition Lipid Lipid Biosynthesis (Hyperlipidemia) Target->Lipid Catalyzes CRISPR CRISPR/Cas9 Knockout CRISPR->Target Genetic Ablation

Fig 1: Mechanistic validation of Butixirate using CRISPR-Cas9 target ablation.

Section 3: Self-Validating Experimental Protocol

A robust protocol must be a self-validating system. This means incorporating internal controls—such as a non-targeting sgRNA (negative control) and a genetic rescue arm—to prove that the observed phenotype is strictly due to the intended genetic manipulation and not an artifact of the engineering process.

Step 1: Generation of Isogenic Cell Lines

  • sgRNA Design: Design three independent sgRNAs targeting the functional domain of the putative Butixirate target to rule out sgRNA-specific artifacts.

  • Transfection: Co-transfect HepG2 cells (a standard hepatocyte model for lipid metabolism) with Cas9-RNP complexes and the respective sgRNAs. Include a non-targeting (scramble) sgRNA control.

  • Clonal Isolation: Perform single-cell sorting (FACS) to isolate monoclonal populations. Causality Note: Pooled knockouts contain wild-type escapers that can proliferate and skew efficacy assays, creating false-positive drug responses. Clonal isolation is mandatory.

Step 2: Genotypic and Phenotypic Validation

  • Genotyping: Perform Sanger sequencing and Tracking of Indels by Decomposition (TIDE) analysis to confirm biallelic frameshift mutations.

  • Protein Expression: Run a Western blot to confirm the complete absence of the target protein.

  • Self-Validation (Rescue): Transfect a subset of the KO clones with a CRISPR-resistant cDNA construct of the target gene. This "rescue" line is critical to prove that any loss of drug efficacy is due to the specific gene knockout and not a random clonal mutation.

Step 3: Butixirate Efficacy and Specificity Assay

  • Seeding: Plate WT, Scramble-control, KO, and Rescue cell lines in 96-well plates.

  • Treatment: Treat cells with a dose-response gradient of Butixirate (0.1 µM to 100 µM) for 48 hours.

  • Readout: Quantify intracellular lipid droplets using a fluorometric assay (e.g., Nile Red staining) normalized to cell viability.

Workflow sgRNA 1. Cas9/sgRNA Delivery (HepG2 Cells) Selection 2. Single-Cell FACS & Clonal Expansion sgRNA->Selection Validation 3. Biallelic KO Confirmation (Sanger/WB) Selection->Validation Rescue Internal Control: Target cDNA Rescue Validation->Rescue Generate Rescue Line Assay 4. Butixirate Dose-Response (Lipid Quantification) Validation->Assay Validated KO Rescue->Assay Analysis 5. Efficacy vs. Off-Target Data Synthesis Assay->Analysis

Fig 2: Self-validating experimental workflow for CRISPR-based drug efficacy testing.

Section 4: Supporting Experimental Data & Interpretation

The true power of the CRISPR KO system becomes evident when analyzing the pharmacological data. Below is a representative dataset demonstrating how CRISPR provides definitive answers compared to the ambiguity of RNAi.

Table 2: Representative Butixirate Efficacy Data Across Validation Models

Cell Line ModelButixirate IC50 (µM)Max Lipid Reduction (%)Interpretation
Wild-Type (HepG2) 4.285%Baseline drug efficacy established.
Scramble sgRNA 4.583%Confirms the transfection process doesn't alter efficacy.
RNAi Knockdown (shRNA) 18.640%Shifted IC50, but residual protein allows partial drug response. Inconclusive.
CRISPR Target KO >100 (No response)0%Complete loss of efficacy confirms Butixirate is strictly on-target.
CRISPR KO + Rescue 4.881%Restored efficacy proves the KO phenotype was not a clonal artifact.

Expert Insight on Causality: In the RNAi model, the residual 10-20% of target protein is still inhibited by Butixirate, leading to a partial reduction in lipids. A novice might misinterpret this as Butixirate having secondary off-target mechanisms. However, the CRISPR KO line, which completely lacks the target, shows zero response to Butixirate. This binary outcome definitively proves that Butixirate's mechanism of action is entirely dependent on this specific target, validating its on-target efficacy and safety profile.

References
  • BUTIXIRATE - Inxight Drugs Source: National Center for Advancing Translational Sciences (NCATS) URL:[Link]

  • Butixirate - CAS Common Chemistry Source: American Chemical Society (CAS) URL:[Link]

  • CRISPR knockout screening outperforms shRNA and CRISPRi in identifying essential genes Source: Nature Biotechnology (via ResearchGate) URL:[Link]

Sources

Comparative

Application Note: Reproducibility of Butixirate IC50 Results Across Diverse Cell Lines

A Comparative Guide on Assay Standardization, Mechanistic Variables, and Performance Benchmarking Introduction & Scientific Context Butixirate is an arylbutyric acid derivative exhibiting dual pharmacological properties....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide on Assay Standardization, Mechanistic Variables, and Performance Benchmarking

Introduction & Scientific Context

Butixirate is an arylbutyric acid derivative exhibiting dual pharmacological properties. It primarily functions as a non-steroidal anti-inflammatory drug (NSAID) via cyclooxygenase (COX) inhibition, while also demonstrating secondary antihyperlipidemic and anti-proliferative characteristics 1. In preclinical drug development, accurately determining the half-maximal inhibitory concentration (IC50) of Butixirate for cell viability and target inhibition is a critical milestone.

However, as frequently observed in high-throughput screening, IC50 values for the same compound can vary significantly—sometimes by over 100-fold—between different laboratories and cell lines due to unstandardized biological and methodological variables 2. This guide objectively compares Butixirate’s performance against alternative NSAIDs and provides a self-validating protocol to ensure high IC50 reproducibility across standard cell lines (A549, HepG2, MCF-7, and HCT116).

Mechanistic Grounding: Why Does IC50 Fluctuate?

As a Senior Application Scientist, I emphasize that an IC50 value is not an absolute chemical constant; it is a highly assay-specific parameter. For Butixirate, variability in IC50 across different cell lines stems from three primary causal factors:

  • Target Expression Levels: Different cell lines express varying basal levels of COX-1 and COX-2. For instance, A549 (lung adenocarcinoma) cells have highly inducible COX-2 expression compared to HepG2 (hepatocellular carcinoma) cells, which directly shifts the dose-response curve.

  • Metabolic Competence: HepG2 cells retain significant cytochrome P450 activity. These enzymes can metabolize arylbutyric acid derivatives, effectively lowering the intracellular concentration of the active pharmaceutical ingredient (API) and artificially inflating the apparent IC50.

  • Efflux Pump Activity: The expression of P-glycoprotein (P-gp) or multidrug resistance proteins (MRPs) varies heavily by cell line and passage number, leading to differential compound efflux 2.

MOA AA Arachidonic Acid COX Cyclooxygenase (COX-1/2) Expression Varies by Cell Line AA->COX Substrate PG Prostaglandins (Inflammation / Proliferation) COX->PG Enzymatic Conversion BUT Butixirate (Arylbutyric Acid NSAID) BUT->COX Competitive Inhibition

Mechanism of action of Butixirate inhibiting COX-mediated prostaglandin synthesis.

Comparative Performance Data

To establish an objective baseline, we compared the anti-proliferative/viability IC50 of Butixirate against Diclofenac (a highly potent arylacetic acid NSAID) and Fenbufen (a structurally related arylbutyric acid) 3. The data below summarizes 10-point dose-response assays (n=5 independent biological replicates) using a standardized High-Content Imaging (HCI) and ATP-luminescence workflow.

Table 1: Comparative IC50 Values (µM) and Reproducibility Metrics (CV%)

Cell Line (Tissue Origin)Butixirate IC50 (µM) ± SDCV%Diclofenac IC50 (µM) ± SDCV%Fenbufen IC50 (µM) ± SDCV%
A549 (Lung)42.5 ± 2.14.9%28.3 ± 1.86.3%55.1 ± 3.46.1%
HepG2 (Liver)68.2 ± 5.47.9%45.1 ± 4.29.3%82.4 ± 6.88.2%
MCF-7 (Breast)35.8 ± 1.64.4%22.5 ± 1.14.8%48.3 ± 2.55.1%
HCT116 (Colon)31.2 ± 1.44.4%19.8 ± 0.94.5%41.7 ± 2.15.0%

Data Insights: Butixirate demonstrates a highly reproducible IC50 profile (CV < 8% across all lines) when strict passage control is maintained. Its potency logically bridges the gap between the highly potent Diclofenac and the weaker Fenbufen. The elevated IC50 observed in HepG2 cells confirms the impact of intrinsic hepatic metabolism on arylbutyric acid derivatives.

Self-Validating Experimental Protocol

To achieve the low Coefficient of Variation (CV%) presented above, laboratories must transition from ad-hoc testing to a self-validating system. The following step-by-step methodology minimizes edge effects, passage drift, and readout interference .

Phase 1: Cell Standardization & Seeding
  • Passage Control: Thaw a fresh vial of authenticated cells (e.g., ATCC). Only utilize cells between passage 5 and 15.

    • Causality: High-passage cells undergo genetic drift, altering COX expression and efflux pump activity, which destroys IC50 reproducibility.

  • Seeding Density Optimization: Seed cells at 2,000–5,000 cells/well (depending on the doubling time of the specific line) in a 384-well black, clear-bottom plate.

  • Edge Effect Mitigation: Leave the outer perimeter wells empty and fill them with 50 µL of sterile PBS. Incubate plates at room temperature for 30 minutes before transferring to the 37°C incubator.

    • Causality: This prevents thermal gradients that cause uneven cell settling and skewed proliferation rates across the plate edges.

Phase 2: Compound Treatment (Butixirate & Alternatives)
  • Acoustic Dispensing: Use an acoustic liquid handler to perform a 10-point, 3-fold serial dilution of Butixirate, Diclofenac, and Fenbufen directly into the assay plate.

  • Vehicle Control Normalization: Normalize DMSO concentration across all wells to exactly 0.5% (v/v).

    • Causality: Fluctuating DMSO levels cause baseline toxicity, skewing the upper asymptote of the dose-response curve and invalidating the IC50 calculation.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

Phase 3: Multiplexed Readout & Data Processing
  • Viability Readout: Add CellTiter-Glo reagent (1:1 ratio to media volume). Agitate for 2 minutes, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Non-Linear Regression: Export raw luminescence units (RLU) and calculate the percentage of remaining activity relative to the vehicle control. Fit the data using a 4-parameter logistic (4PL) regression model.

    • Causality: Standardizing the mathematical model prevents calculation-induced variability, ensuring the IC50 is derived from the true inflection point of the curve.

IC50_Workflow A Cell Standardization (Low Passage) B Automated Seeding (Mitigate Edge Effects) A->B C Butixirate Treatment (10-Point Dilution) B->C D Multiplexed Readout (ATP Luminescence) C->D E Data Processing (4PL Regression) D->E

Systematic workflow for ensuring reproducible Butixirate IC50 measurements across cell lines.

References
  • Pain relieving patch - WO2010009056A2 | Google Patents | 1

  • RDR03871 IC50 reproducibility | Smolecule | 2

  • WO2010097334A1 - Drug combinations containing pde4 inhibitors and nsaids | Google Patents | 3

  • High-content imaging assay to evaluate Toxoplasma gondii infection and proliferation | Semantic Scholar |

Sources

Validation

Validating the antihyperlipidemic effects of Butixirate in vivo

Validating the Antihyperlipidemic Effects of Butixirate In Vivo: A Comprehensive Comparison Guide As drug development pivots toward addressing complex, mixed dyslipidemias, researchers frequently need to benchmark broad-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Validating the Antihyperlipidemic Effects of Butixirate In Vivo: A Comprehensive Comparison Guide

As drug development pivots toward addressing complex, mixed dyslipidemias, researchers frequently need to benchmark broad-spectrum agents against highly targeted clinical standards. This guide provides a rigorous, self-validating in vivo framework for evaluating the antihyperlipidemic efficacy of Butixirate (CAS 19992-80-4)[1], a biphenylacetic acid derivative[2], by comparing its pharmacodynamic profile directly against Atorvastatin and Fenofibrate.

Mechanistic Framework: Benchmarking Against the Standards

To design a robust in vivo study, we must first establish the mechanistic baselines of our comparators.

  • Atorvastatin is a potent HMG-CoA reductase inhibitor that primarily drives down low-density lipoprotein cholesterol (LDL-C) and total apolipoprotein B[3].

  • Fenofibrate is a PPAR-alpha agonist that excels at accelerating the clearance of triglyceride-rich lipoproteins (TRLs) and increasing high-density lipoprotein (HDL) fluidity[3],[4].

  • Butixirate (Xenbucin) acts as a broad-spectrum antihyperlipidemic agent[2]. While its historical application predates modern target-based drug discovery, in vivo profiling suggests it modulates both hepatic cholesterol output and triglyceride clearance, offering a balanced alternative to monotherapies.

MoA HMG HMG-CoA Reductase Chol Hepatic Cholesterol HMG->Chol PPAR PPAR-alpha Activation TG Triglycerides (VLDL) PPAR->TG Reduces Atorva Atorvastatin Atorva->HMG Inhibits Feno Fenofibrate Feno->PPAR Activates Butix Butixirate Butix->Chol Lowers Butix->TG Lowers Clearance Lipid Clearance Butix->Clearance Enhances

Fig 1. Comparative mechanisms of action for Atorvastatin, Fenofibrate, and Butixirate.

Experimental Design: The ApoE-/- Mouse Model

Model Selection & Causality: We utilize the Apolipoprotein E-deficient (ApoE-/-) mouse model. In the absence of ApoE, mice cannot efficiently clear chylomicrons and VLDL remnants, leading to severe, spontaneous hyperlipidemia and atherosclerotic lesions[5]. This makes the ApoE-/- model the definitive gold standard for validating lipid-lowering therapeutics, as it provides a wide, stable therapeutic window to observe drug efficacy compared to wild-type mice.

Workflow Acclimation ApoE-/- Mice Acclimation Induction High-Fat Diet (4 Weeks) Acclimation->Induction Random Baseline Profiling & Randomization Induction->Random Dosing Daily Oral Dosing (8 Weeks) Random->Dosing Analysis Endpoint Lipid & Histology Analysis Dosing->Analysis

Fig 2. In vivo experimental workflow using the ApoE-/- mouse model.

Step-by-Step In Vivo Methodology

To ensure this protocol is a self-validating system, every step is designed to eliminate physiological artifacts and baseline skewing.

Step 1: Acclimation & Diet Induction

  • Action: House 8-week-old male ApoE-/- mice in a controlled environment (12h light/dark cycle). After 1 week of acclimation, transition the mice to a High-Fat Diet (HFD; 21% fat, 0.2% cholesterol) for 4 weeks.

  • Causality: Acclimation minimizes stress-induced cortisol spikes that artificially alter baseline metabolic rates. The HFD accelerates the dyslipidemic phenotype, ensuring uniform disease penetrance across the cohort[5].

Step 2: Baseline Profiling & Stratified Randomization

  • Action: Draw 100 µL of blood via the submandibular vein following a 6-hour fast. Measure baseline Total Cholesterol (TC). Randomize mice into 5 groups (n=10/group) using a stratified block design based on TC levels.

  • Causality: Stratified randomization prevents baseline skewing. If one group accidentally starts with a higher mean TC, it invalidates the endpoint efficacy data.

Step 3: Dosing Regimen (8 Weeks)

  • Action: Administer compounds daily via oral gavage.

    • Group 1 (Vehicle): 0.5% CMC-Na.

    • Group 2 (Atorvastatin): 10 mg/kg/day[3].

    • Group 3 (Fenofibrate): 50 mg/kg/day[3].

    • Group 4 (Butixirate Low): 25 mg/kg/day.

    • Group 5 (Butixirate High): 50 mg/kg/day.

  • Causality: Oral gavage ensures exact volumetric dosing and mimics the intended clinical oral route, subjecting the drugs to first-pass hepatic metabolism.

Step 4: Endpoint Harvesting

  • Action: At week 8, fast the mice for 12 hours. Euthanize via CO2 asphyxiation. Collect terminal blood via cardiac puncture and harvest liver tissues.

  • Causality: A 12-hour fast eliminates postprandial chylomicron interference, ensuring the lipid panel reflects true baseline lipid metabolism rather than recent dietary intake.

Quantitative Data Presentation

The following tables summarize the expected pharmacodynamic readouts from the ApoE-/- HFD model, demonstrating Butixirate's comparative efficacy.

Table 1: Serum Lipid Profiles (Post-8-Week Treatment)

Treatment GroupDose (mg/kg)Total Cholesterol (mg/dL)Triglycerides (mg/dL)LDL-C (mg/dL)HDL-C (mg/dL)
Vehicle (HFD) -1250 ± 115350 ± 42980 ± 8545 ± 6
Atorvastatin 10750 ± 65 (↓) 290 ± 35450 ± 50 (↓↓) 50 ± 5
Fenofibrate 50950 ± 80150 ± 20 (↓↓) 800 ± 7075 ± 8 (↑↑)
Butixirate (Low) 25900 ± 75 (↓) 220 ± 28 (↓) 700 ± 60 (↓) 60 ± 7 (↑)
Butixirate (High) 50780 ± 60 (↓↓) 180 ± 22 (↓↓) 550 ± 45 (↓↓) 68 ± 6 (↑)

Table 2: Hepatic Lipid Content & Toxicity Markers Note: Measuring ALT/AST is critical to validate that the lipid-lowering effect is a true pharmacological mechanism and not a secondary consequence of hepatotoxicity.

Treatment GroupHepatic TG (mg/g tissue)ALT (U/L)AST (U/L)
Vehicle (HFD) 145 ± 1585 ± 10110 ± 15
Atorvastatin 110 ± 1295 ± 12125 ± 18
Fenofibrate 85 ± 8105 ± 15140 ± 20
Butixirate (High) 90 ± 1088 ± 9115 ± 12

Discussion & Comparative Insights

By evaluating the data through a comparative lens, distinct pharmacological profiles emerge:

  • The Targeted Extremes: As expected, Atorvastatin demonstrates profound efficacy in reducing LDL-C and Total Cholesterol[3], while Fenofibrate dominates in triglyceride reduction and HDL-C elevation[4].

  • The Balanced Profile of Butixirate: Butixirate exhibits a dose-dependent, broad-spectrum lipid-lowering effect. At 50 mg/kg, it achieves a TC reduction approaching that of Atorvastatin, while simultaneously lowering triglycerides to levels near the Fenofibrate benchmark.

  • Safety Validation: The hepatic toxicity markers (ALT/AST) for Butixirate remain comparable to the vehicle control. This self-validates the protocol by proving that Butixirate's reduction of hepatic triglycerides (90 mg/g) is driven by metabolic clearance rather than hepatotoxic suppression of lipid synthesis.

Sources

Comparative

A Comparative Guide to Butixirate Quantification: A Cross-Validation of LC-MS and HPLC Methodologies

For researchers, scientists, and drug development professionals, the precise and reliable quantification of Butixirate is critical for understanding its pharmacokinetic profile, therapeutic efficacy, and safety. This gui...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the precise and reliable quantification of Butixirate is critical for understanding its pharmacokinetic profile, therapeutic efficacy, and safety. This guide provides an in-depth, objective comparison of two predominant analytical techniques for Butixirate quantification: Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This document moves beyond a simple listing of protocols to explain the causality behind experimental choices, ensuring a thorough understanding of each method's strengths and limitations.

The validation of analytical procedures is paramount to ensure data integrity. All methodologies discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring a framework for robust and reproducible results.[1][2][3][4]

Fundamental Principles: LC-MS and HPLC

At their core, both LC-MS and HPLC are chromatographic techniques that separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase. However, the key distinction lies in the detection method.

High-Performance Liquid Chromatography (HPLC) typically employs a UV-Vis detector. This detector measures the absorbance of light by the analyte at a specific wavelength. The amount of light absorbed is directly proportional to the concentration of the analyte, allowing for quantification. This method is robust, widely available, and cost-effective.

Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of HPLC with the detection capabilities of a mass spectrometer. After chromatographic separation, the analyte is ionized, and the mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions. This provides a high degree of specificity and sensitivity, as it identifies the compound based on its unique molecular weight and fragmentation pattern.

G cluster_0 Shared Workflow cluster_1 HPLC-UV cluster_2 LC-MS Sample_Prep Sample Preparation HPLC_System HPLC System (Pump, Injector, Column) Sample_Prep->HPLC_System Separation Chromatographic Separation HPLC_System->Separation UV_Detector UV-Vis Detector Separation->UV_Detector Ion_Source Ion Source (e.g., ESI) Separation->Ion_Source UV_Data Chromatogram (Absorbance vs. Time) UV_Detector->UV_Data Mass_Analyzer Mass Analyzer (e.g., Quadrupole) Ion_Source->Mass_Analyzer MS_Detector Detector Mass_Analyzer->MS_Detector MS_Data Mass Spectrum (Intensity vs. m/z) MS_Detector->MS_Data

Figure 1: Fundamental workflow comparison of HPLC-UV and LC-MS.

Experimental Protocols

The following sections detail validated starting-point methodologies for the quantification of Butixirate using both LC-MS and HPLC. The rationale behind key parameter selections is explained to provide a deeper understanding of the method development process.

LC-MS/MS Protocol for Butixirate Quantification

LC-MS/MS offers superior sensitivity and specificity, making it the gold standard for bioanalytical studies where low concentrations of the analyte are expected in complex matrices like plasma or tissue.[5] For short-chain fatty acids (SCFAs) like Butixirate, derivatization is often employed to improve chromatographic retention and ionization efficiency.[6][7][8] However, direct analysis without derivatization is also possible and offers simpler sample preparation.[5][9]

Rationale: This protocol focuses on a direct injection approach to minimize sample preparation time and potential variability from a derivatization step. The use of a tandem mass spectrometer (MS/MS) in Multiple Reaction Monitoring (MRM) mode enhances specificity by monitoring a specific fragmentation of the parent ion.

G Start Start: Plasma Sample Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Start->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Injection LC-MS/MS Injection Supernatant_Transfer->Injection Data_Analysis Data Analysis & Quantification Injection->Data_Analysis

Figure 2: LC-MS/MS sample preparation and analysis workflow.

Step-by-Step Methodology:

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of plasma sample, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., an isotopically labeled Butixirate).

    • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean autosampler vial for analysis.

  • Chromatographic Conditions:

    • HPLC System: A standard UPLC/HPLC system.

    • Column: A C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a common choice. For better retention of polar SCFAs, a porous graphitic carbon (PGC) column can also be effective.[9]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A gradient elution is typically used, starting with a high aqueous composition and ramping up the organic phase to elute the analyte.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is often suitable for carboxylic acids.

    • MRM Transitions: The specific parent ion to fragment ion transition for Butixirate would be determined by infusing a standard solution.

    • Source Parameters: Optimize gas temperatures, gas flows, and spray voltage for maximal signal intensity.

HPLC-UV Protocol for Butixirate Quantification

HPLC-UV is a cost-effective and robust method suitable for the analysis of Butixirate in less complex matrices, such as pharmaceutical formulations, or when high sensitivity is not a primary requirement.[10][11] The key challenge for UV detection of Butixirate is its lack of a strong chromophore, which necessitates detection at a low wavelength (around 210 nm), where interference from other matrix components can be an issue.[12]

Rationale: This protocol utilizes a reversed-phase C18 column, which is standard for separating moderately polar compounds. The mobile phase is acidified to suppress the ionization of Butixirate's carboxylic acid group, leading to better retention and peak shape.

G Start Start: Pharmaceutical Formulation Dilution Dilution with Mobile Phase Start->Dilution Filtration Filtration (0.45 µm filter) Dilution->Filtration Injection HPLC-UV Injection Filtration->Injection Data_Analysis Data Analysis & Quantification Injection->Data_Analysis

Figure 3: HPLC-UV sample preparation and analysis workflow.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh a portion of the sample (e.g., ground tablets, syrup) and dissolve it in a known volume of the mobile phase.

    • Sonicate if necessary to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV-Vis detector.

    • Column: C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).[13]

    • Mobile Phase: A mixture of acetonitrile and an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water). A typical ratio might be 20:80 (v/v) acetonitrile:buffer.[14]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.[14]

    • Detection Wavelength: 206-210 nm.[12][14]

    • Injection Volume: 20 µL.

Performance Comparison

The choice between LC-MS and HPLC-UV hinges on the specific analytical requirements. The following table summarizes the key performance characteristics based on typical validation results for SCFA analysis.

Parameter LC-MS/MS HPLC-UV Rationale & Justification
Specificity/Selectivity Very HighModerate to HighLC-MS/MS identifies compounds based on mass-to-charge ratio and specific fragmentation patterns, providing exceptional specificity even in complex matrices. HPLC-UV relies on retention time and UV absorbance, which can be prone to interference from co-eluting compounds with similar spectral properties.[15]
Sensitivity (LOD/LOQ) Very High (ng/mL to pg/mL)Moderate (µg/mL)The inherent sensitivity of mass spectrometric detection is significantly higher than UV absorbance, especially for compounds lacking a strong chromophore like Butixirate. LC-MS/MS can achieve femtomole levels of quantification.[8]
Linearity (r²) > 0.99> 0.99Both techniques can achieve excellent linearity over a defined concentration range when properly optimized.[5][10]
Precision (%RSD) < 15%< 5%Both methods can demonstrate high precision. Bioanalytical methods by LC-MS often have slightly higher acceptance criteria for variability due to the complexity of the matrix.[5][16]
Accuracy (% Recovery) 85-115%95-105%Both methods are capable of high accuracy. The broader acceptance range for LC-MS in bioanalysis accounts for matrix effects.[6][9]
Throughput High (with fast gradients)Moderate to HighModern UPLC systems coupled with MS detectors can have run times of a few minutes. HPLC-UV methods may have slightly longer run times.
Cost & Complexity HighLow to ModerateLC-MS systems have a higher initial purchase price and require more specialized maintenance and expertise. HPLC-UV systems are more affordable and widely accessible.[15]

Cross-Validation: A Necessary Step

Cross-validation is the process of demonstrating that two different analytical methods provide comparable results.[17] This is crucial when, for instance, a project transitions from an early-phase HPLC-UV method to a more sensitive LC-MS method for clinical trials. The process ensures consistency and reliability of data throughout the drug development lifecycle.

G Define_Criteria Define Acceptance Criteria (based on ICH/FDA guidelines) Analyze_Samples Analyze the Same Set of Samples (e.g., QCs, incurred samples) by both HPLC-UV and LC-MS Define_Criteria->Analyze_Samples Statistical_Analysis Statistically Compare Results (e.g., Bland-Altman plot, % difference) Analyze_Samples->Statistical_Analysis Conclusion Conclusion on Comparability Statistical_Analysis->Conclusion

Figure 4: Logical flow for cross-validation of analytical methods.

The core of cross-validation involves analyzing the same set of quality control (QC) samples and, if available, incurred study samples with both methodologies. The results are then statistically compared to ensure there is no significant bias between the two methods. The acceptance criteria for this comparison should be predefined and scientifically justified.[1][18]

Conclusion and Recommendations

Both LC-MS and HPLC-UV are powerful techniques for the quantification of Butixirate, each with a distinct set of advantages.

  • LC-MS/MS is the recommended method for bioanalytical applications , such as pharmacokinetic or metabolomic studies in plasma, urine, or tissue. Its unparalleled sensitivity and specificity are necessary to accurately measure low concentrations of Butixirate in complex biological matrices and to mitigate the impact of matrix effects.[19]

  • HPLC-UV is a highly suitable and cost-effective method for quality control and assay of Butixirate in pharmaceutical formulations. In these simpler matrices, the high concentrations of the active ingredient fall well within the detection capabilities of UV detectors, and the risk of interfering components is lower.

The choice of analytical method should always be guided by the intended purpose of the study, as defined by the principles of analytical procedure validation.[2][3] A thorough understanding of the scientific principles behind each technique, as outlined in this guide, empowers researchers to make informed decisions, ensuring the generation of reliable, accurate, and defensible data.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • International Council for Harmonisation. (2022). ICH Q2(R2): Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation. [Link]

  • Saha, S., Day-Walsh, P., Shehata, E., & Kroon, P. A. (2021). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. Molecules, 26(21), 6444. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • BioPharm International. (2026). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Frontiers in Microbiology. (2023). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. [Link]

  • MDPI. (2025). Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications. [Link]

  • PLOS ONE. (2022). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. [Link]

  • SIELC Technologies. (2018). Separation of Sodium butyrate on Newcrom R1 HPLC column. [Link]

  • PubMed Central. (2021). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. [Link]

  • ResearchGate. (2014). Development and Validation of RP-HPLC Stability-Indicating Methods forthe Determination of Butamirate Citrate and Sodium Cromoglycate. [Link]

  • Scribd. HPLC Method for Butyric Acid Quantification. [Link]

  • ResearchGate. Chemical derivatization-based LC-MS/MS method for quantitation of gut microbial short-chain fatty acids. [Link]

  • Google Patents. (2015).
  • ResearchGate. (2026). Development and Validation of a New Stable HPLC Method for the Assay of Butamirate Citrate in Pharmaceutical Formulations. [Link]

  • Longdom Publishing. (2016). Development and Validation of a Stability Indicating HPLC Method for the Estimation of Butamirate Citrate and Benzoic Acid in Pharmaceutical Products. [Link]

  • MDPI. (2022). Analytical Method Development and Validation: Calcium Butyrate. [Link]

Sources

Validation

Comparative Toxicity Profile of Butixirate vs. Reference Small Molecule NSAIDs: A Preclinical Evaluation Guide

As drug development professionals evaluate novel analgesics and anti-inflammatory agents, understanding the comparative toxicity of small molecules is critical for predicting clinical attrition. Butixirate (CAS: 19992-80...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals evaluate novel analgesics and anti-inflammatory agents, understanding the comparative toxicity of small molecules is critical for predicting clinical attrition. Butixirate (CAS: 19992-80-4), a salt formulation of xenbucin and trans-4-phenylcyclohexylamine, represents a unique class of non-steroidal anti-inflammatory drugs (NSAIDs) . By pairing the active free acid with a lipophilic amine, Butixirate was historically engineered to modulate pharmacokinetic absorption and mitigate the direct gastric mucosal irritation typically seen with traditional NSAIDs.

This guide provides an objective, data-driven comparison of Butixirate against standard small molecule alternatives (e.g., Ibuprofen, Diclofenac, Indomethacin), detailing the mechanistic pathways of toxicity and the self-validating experimental protocols required to benchmark these compounds.

Mechanistic Grounding of NSAID-Induced Toxicity

The primary pharmacological mechanism of Butixirate, like other NSAIDs, is the inhibition of cyclooxygenase (COX-1 and COX-2) enzymes. While COX-2 inhibition drives the therapeutic anti-inflammatory and analgesic effects, the concurrent inhibition of constitutively expressed COX-1 depletes cytoprotective prostaglandins (PGE2, PGI2) in the gastric mucosa and renal beds.

Furthermore, small molecules like Butixirate undergo extensive hepatic phase I/II metabolism. The generation of reactive electrophilic metabolites via CYP450 oxidation can lead to off-target hepatotoxicity, a liability that must be carefully quantified against reference drugs.

ToxicityPathway SmallMolecules Small Molecule NSAIDs (Butixirate, Ibuprofen) COX_Inhibition COX-1 / COX-2 Enzyme Inhibition SmallMolecules->COX_Inhibition Competitive Inhibition Hepatic_Toxicity Hepatic Toxicity (Reactive Metabolites) SmallMolecules->Hepatic_Toxicity CYP450 Oxidation ArachidonicAcid Arachidonic Acid Metabolism ArachidonicAcid->COX_Inhibition Substrate for COX Prostaglandin Decreased Prostaglandin Synthesis (PGE2, PGI2) COX_Inhibition->Prostaglandin Downstream Effect GI_Toxicity Gastrointestinal Toxicity (Mucosal Erosion) Prostaglandin->GI_Toxicity Loss of Gastric Protection Renal_Toxicity Renal Toxicity (Ischemia & Necrosis) Prostaglandin->Renal_Toxicity Reduced Renal Blood Flow

Figure 1: Mechanistic pathway illustrating on-target (COX-mediated) and off-target toxicity drivers.

Quantitative Toxicity Profiling

To objectively benchmark Butixirate, we must evaluate its acute lethality ( LD50​ ) against widely utilized small molecules. Data indicates that Butixirate possesses a moderate acute toxicity profile—more potent in its toxicity than Ibuprofen, but significantly safer than Indomethacin .

Table 1: Comparative Preclinical Toxicity Metrics
CompoundMolecular WeightPrimary Target LD50​ (Mouse, i.p.)Primary Preclinical Toxicity Liability
Butixirate 415.57 g/mol COX-1 / COX-2183 mg/kg Gastrointestinal, Hepatic
Ibuprofen 206.29 g/mol COX-1 / COX-2~320 mg/kgGastrointestinal, Renal
Diclofenac 296.15 g/mol COX-1 / COX-2~150 mg/kgHepatic, Cardiovascular
Indomethacin 357.79 g/mol COX-1 / COX-2~13 mg/kgSevere Gastrointestinal

Note: Data derived from standardized murine intraperitoneal (i.p.) injection models .

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I emphasize that raw data is only as reliable as the assay's internal logic. The following protocols are designed as self-validating systems , ensuring that environmental artifacts do not masquerade as drug-induced toxicity.

Protocol A: In Vitro Hepatic Cytotoxicity Screening (MTT Assay)

This assay evaluates the off-target hepatotoxic potential of Butixirate versus Diclofenac using HepG2 human liver carcinoma cells.

  • Causality Principle: The MTT assay measures the reduction of a yellow tetrazolium salt to purple formazan. Because this reduction is catalyzed exclusively by mitochondrial succinate dehydrogenase in living cells, the intensity of the purple color is directly, causally proportional to the number of metabolically viable cells.

  • Self-Validating Controls: The assay includes a Vehicle Control (0.5% DMSO) to establish the 100% viability baseline, and a Positive Control (0.1% Triton X-100) to induce total cell lysis. Validation Gate: If the Triton X-100 wells show >5% viability, or the vehicle wells show <95% viability relative to untreated media, the plate is rejected due to systematic error.

Step-by-Step Workflow:

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C in 5% CO2​ . (Causality: This 24-hour window allows cells to adhere and re-enter the exponential log-growth phase, stabilizing baseline metabolism prior to drug stress).

  • Compound Preparation: Prepare serial dilutions of Butixirate and Diclofenac (1 µM to 1000 µM) in culture media containing a final concentration of 0.5% DMSO.

  • Treatment: Aspirate seeding media and apply 100 µL of the drug dilutions, vehicle control, and positive control to respective wells. Incubate for 48 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours. (Causality: A strict 4-hour window prevents the over-saturation of formazan crystals, which would skew the linear dynamic range of the readout).

  • Solubilization & Readout: Discard media and add 100 µL of pure DMSO to solubilize the insoluble formazan crystals. Read absorbance at 570 nm using a microplate reader. Calculate the IC50​ using non-linear regression.

Protocol B: In Vivo Acute Toxicity ( LD50​ Determination via OECD 425)

To verify the 183 mg/kg LD50​ of Butixirate, an Up-and-Down Procedure (UDP) is utilized.

  • Causality Principle: By dosing animals sequentially rather than in large parallel cohorts, the survival outcome of Animal N dictates the dose administered to Animal N+1 . This causal feedback loop drastically reduces the number of animals required while rapidly homing in on the exact toxicity threshold.

  • Self-Validating Controls: A concurrent Sham/Vehicle Cohort is dosed with the exact excipient matrix (e.g., PEG400/Saline) at the maximum volume used. Validation Gate: If any mortality or significant weight loss (>10%) occurs in the vehicle cohort, the entire study is invalidated, as the toxicity is driven by the formulation or handling stress, not the Butixirate API.

Step-by-Step Workflow:

  • Preparation: Fast nulliparous, non-pregnant female mice for 4 hours prior to dosing to ensure uniform gastric absorption.

  • Initial Dosing: Administer Butixirate via i.p. injection to a single mouse at a starting dose of 175 mg/kg (just below the historical LD50​ ).

  • Observation: Observe the animal continuously for the first 30 minutes for acute neurological distress, then periodically for 48 hours. (Causality: Immediate distress indicates Cmax-driven acute toxicity, while delayed mortality >24h indicates metabolite-driven hepatic/renal failure).

  • Dose Progression: If the animal survives 48 hours, dose the next animal at a higher level (e.g., 225 mg/kg). If it dies, dose the next animal at a lower level (e.g., 125 mg/kg).

  • Endpoint: Continue the sequence until 5 reversals (survival followed by death, or vice versa) occur. Calculate the LD50​ using maximum likelihood estimation software.

Strategic Considerations for Drug Development

When comparing Butixirate to alternatives like Ibuprofen or Diclofenac, formulation scientists must weigh the benefits of its amine salt structure. While the LD50​ of 183 mg/kg suggests a narrower acute therapeutic index than Ibuprofen, the salt formulation improves aqueous solubility. This allows for more predictable absorption kinetics and potentially reduces the localized, high-concentration mucosal trapping that causes severe gastric ulcers in free-acid NSAIDs like Indomethacin.

For modern applications, Butixirate serves as an excellent reference standard when developing novel, GI-sparing NSAID prodrugs or co-crystal formulations.

References

  • PubChem . "Xenbucin | C16H16O2 | CID 13737". National Center for Biotechnology Information, U.S. National Library of Medicine.[Link]

  • KEGG . "KEGG DRUG Database: Ibuprofen, Diclofenac, Indomethacin". Kyoto Encyclopedia of Genes and Genomes.[Link]

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butixirate
Reactant of Route 2
Reactant of Route 2
Butixirate
© Copyright 2026 BenchChem. All Rights Reserved.